molecular formula C3H6Br2O B146513 1,3-Dibromo-2-propanol CAS No. 96-21-9

1,3-Dibromo-2-propanol

Cat. No.: B146513
CAS No.: 96-21-9
M. Wt: 217.89 g/mol
InChI Key: KIHQZLPHVZKELA-UHFFFAOYSA-N
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Description

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromopropan-2-ol
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InChI

InChI=1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQZLPHVZKELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059130
Record name 2-Propanol, 1,3-dibromo-
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Molecular Weight

217.89 g/mol
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CAS No.

96-21-9
Record name 1,3-Dibromo-2-propanol
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Record name 1,3-Dibromo-2-propanol
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Record name 1,3-Dibromo-2-propanol
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Record name 2-Propanol, 1,3-dibromo-
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Record name 2-Propanol, 1,3-dibromo-
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Record name 1,3-dibromopropan-2-ol
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Record name 1,3-DIBROMO-2-PROPANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2-propanol from Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-dibromo-2-propanol from glycerol (B35011), a key intermediate in the pharmaceutical and chemical industries. As the production of biodiesel generates a significant surplus of glycerol, its conversion into value-added chemicals is of paramount importance. This document details established synthetic methodologies, including the classical approach using phosphorus and bromine, as well as emerging catalytic routes. It presents a comparative analysis of reaction conditions, yields, and selectivity. Detailed experimental protocols, reaction mechanisms, and potential side reactions are discussed to provide a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

Glycerol (propane-1,2,3-triol) is a readily available, renewable, and inexpensive C3 building block, primarily generated as a byproduct of biodiesel production.[1] The valorization of this glycerol surplus is a critical aspect of creating a sustainable and economically viable biorefinery concept. One such value-added transformation is the synthesis of this compound, a versatile chemical intermediate. Its applications span from being a precursor for active pharmaceutical ingredients (APIs) to its use in the manufacturing of flame retardants and other specialty chemicals. This guide aims to provide a detailed technical resource for the synthesis of this compound from glycerol, focusing on practical experimental procedures and the underlying chemical principles.

Synthetic Methodologies

The synthesis of this compound from glycerol primarily involves the substitution of the primary hydroxyl groups with bromine atoms. Several methods have been developed to achieve this transformation, with the most common approaches utilizing phosphorus tribromide (generated in situ from red phosphorus and bromine) or hydrobromic acid.

Synthesis using Red Phosphorus and Bromine

This classical and well-documented method involves the in situ generation of phosphorus tribromide, which then acts as the brominating agent.

A detailed procedure for this synthesis is provided by Organic Syntheses.[2] In a 3-liter, three-necked, round-bottomed flask equipped with a robust mechanical stirrer, a dropping funnel, and a gas outlet tube, 1.6 kg (17.4 moles) of glycerol is combined with 200 g (6.5 gram atoms) of red phosphorus.[2] It is crucial that the red phosphorus is thoroughly mixed with the viscous glycerol before the addition of bromine to prevent a violent reaction.[2]

Subsequently, 900 cm³ (2808 g, 17.5 moles) of bromine is added gradually through the dropping funnel over approximately eight hours with efficient stirring.[2] To minimize the loss of volatile bromine, the tip of the dropping funnel should be positioned just above the surface of the reaction mixture. The reaction is exothermic, and the temperature should be maintained between 80-100°C by controlling the rate of bromine addition.[2] Towards the end of the addition, the flask can be warmed in a water bath at 70-75°C.[2]

After the complete addition of bromine, the mixture is left to stand overnight and then gently warmed on a water bath for one to two hours to ensure the consumption of any remaining bromine.[2] The reaction mixture is then transferred to a flask equipped for vacuum distillation. The distillation is initiated under reduced pressure, initially removing a mixture of hydrobromic acid and water. As the distillation progresses, this compound distills over. The temperature of the heating bath is gradually increased to a maximum of 180°C.[2]

The crude, straw-yellow distillate is then neutralized by the careful addition of solid sodium bicarbonate with shaking until effervescence ceases.[2] The inorganic salts are removed by filtration, and the aqueous layer is separated. The crude this compound is then purified by fractional distillation under reduced pressure. The final product is a colorless liquid.[2]

Synthesis using Hydrobromic Acid

The direct hydrobromination of glycerol using hydrobromic acid (HBr) is another route to this compound. This method can be performed with or without a catalyst.

The reaction typically involves heating glycerol with an excess of concentrated hydrobromic acid. The use of a catalyst, such as an acid catalyst, can enhance the reaction rate and selectivity. The reaction temperature and time are critical parameters that need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Data Presentation: Comparison of Synthetic Routes

Quantitative data for the synthesis of this compound from glycerol is summarized in the table below. Direct comparisons are challenging due to the limited literature on catalytic methods specifically for this transformation.

MethodBrominating AgentCatalystTemperature (°C)Reaction TimeYield (%)SelectivityReference
ClassicalRed Phosphorus + BromineNone (in situ PBr₃)80-100~10 hours + overnight52-54Not specified[2]
HydrobrominationHydrobromic AcidNot specified in detailHigh temperaturesNot specified in detailModerateNot specified[3]

Reaction Mechanisms and Influencing Factors

The synthesis of this compound from glycerol proceeds through a nucleophilic substitution mechanism. The selectivity for the primary hydroxyl groups over the secondary one is a key consideration.

logical_relationship Glycerol Glycerol Product This compound Glycerol->Product Byproducts Byproducts (e.g., 2,3-dibromopropan-1-ol, tribromopropane) Glycerol->Byproducts Brominating_Agent Brominating Agent (PBr3 / HBr) Brominating_Agent->Product Brominating_Agent->Byproducts Reaction_Conditions Reaction Conditions (Temperature, Time) Reaction_Conditions->Byproducts Yield Yield Reaction_Conditions->Yield Selectivity Selectivity Reaction_Conditions->Selectivity Catalyst Catalyst (e.g., Acid Catalyst) Catalyst->Yield Catalyst->Selectivity Product->Yield Product->Selectivity

Caption: Factors influencing the synthesis of this compound.

The reaction mechanism for the acid-catalyzed hydrobromination involves the protonation of a hydroxyl group, followed by a nucleophilic attack by a bromide ion. The primary hydroxyl groups are generally more reactive towards substitution than the secondary hydroxyl group due to steric hindrance.

Key factors influencing the yield and selectivity include:

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts through dehydration and other side reactions.

  • Reaction Time: Sufficient reaction time is necessary for complete conversion, but prolonged reaction times at high temperatures can promote byproduct formation.

  • Nature of the Brominating Agent: The choice of brominating agent (e.g., PBr₃ vs. HBr) can affect the reaction conditions required and the overall efficiency.

  • Catalyst: The presence and type of catalyst can significantly influence the reaction rate and selectivity towards the desired product.

Experimental Workflow

The general workflow for the synthesis and purification of this compound from glycerol is depicted in the following diagram.

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Glycerol + Brominating Agent Reaction_Vessel Reaction at Controlled Temperature Reactants->Reaction_Vessel Quenching Neutralization (e.g., NaHCO3) Reaction_Vessel->Quenching Crude Product Extraction Phase Separation Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from glycerol represents a viable pathway for the valorization of a key biorefinery byproduct. The classical method using red phosphorus and bromine provides a reliable, albeit moderate-yielding, route to this important chemical intermediate. While the direct hydrobromination with HBr is also a feasible approach, further research into the development of efficient and selective heterogeneous catalysts is warranted to improve the sustainability and economic viability of this transformation. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to undertake and optimize the synthesis of this compound.

References

1,3-Dibromo-2-propanol: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Properties, Synthesis, Analysis, and Applications of a Versatile Chemical Intermediate

Introduction

1,3-Dibromo-2-propanol (CAS No: 96-21-9) is a dihalogenated alcohol that serves as a versatile building block and crosslinking agent in advanced chemical synthesis.[1][2] Its bifunctional nature, stemming from two reactive bromine atoms and a central hydroxyl group, makes it a valuable reagent in the development of pharmaceuticals, novel materials, and complex organic molecules.[2] This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on its properties, experimental protocols, and key applications.

Chemical and Physical Properties

This compound is typically a colorless to light yellow or amber liquid.[3][4][5] It is soluble in organic solvents like alcohol and ether but insoluble in water.[3] When exposed to air over time, it may oxidize and turn yellow.[3]

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 96-21-9[3][5][6]
Molecular Formula C₃H₆Br₂O[3][5][6]
Molecular Weight 217.89 g/mol [7]
Linear Formula BrCH₂CH(OH)CH₂Br
IUPAC Name 1,3-dibromopropan-2-ol[7]
Synonyms α,γ-Dibromohydrin, Glycerol 1,3-dibromohydrin, 2-Hydroxy-1,3-dibromopropane[6]
InChI Key KIHQZLPHVZKELA-UHFFFAOYSA-N
SMILES String OC(CBr)CBr
Table 2: Physicochemical Properties of this compound
PropertyValueConditions
Density 2.136 g/mLat 25 °C[3][8]
Boiling Point 82-83 °Cat 7 mmHg[3][8]
219 °C(with partial decomposition)[3]
Flash Point 47 °C (116.6 °F)closed cup
Refractive Index 1.552at 20 °C[3][8]
Vapor Pressure 0.00546 mmHgat 25 °C[3]
pKa 12.46 ± 0.20(Predicted)[8]

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in various synthetic applications.

  • Crosslinking Agent : It is widely used as a bifunctional crosslinking reagent to link polymer chains or for the chemical crosslinking of proteins, such as in studies with staphylococcal nuclease.[1][9]

  • Synthetic Precursor : It serves as a starting material for a range of molecules.[9] Notable examples include the preparation of thioether ligands for nanoparticle synthesis, the synthesis of sugar-pendant diamines, and the preparation of 2-(alkoxy)propenyl bromides.[1][9]

  • Pharmaceutical and Agrochemical Synthesis : As a versatile chemical intermediate, it is a precursor for various derivatives with potential applications in the pharmaceutical and agrochemical industries.[2] A related compound, 1,3-dibromopropane, is a key raw material in the manufacture of Olopatadine Hydrochloride, where it is monitored as a potential genotoxic impurity. This highlights the importance of controlling such halogenated propanols in drug substances.

cluster_0 Core Compound cluster_1 Key Applications DBP This compound Crosslinking Protein & Polymer Crosslinking DBP->Crosslinking bifunctional reagent Ligand Thioether Ligand Synthesis DBP->Ligand precursor Pharma Pharmaceutical Intermediate DBP->Pharma building block Alkoxy 2-(Alkoxy)propenyl Bromide Prep. DBP->Alkoxy starting material

Figure 1: Key applications of this compound in chemical synthesis.

Experimental Protocols

General Synthesis Workflow

While multiple specific synthetic routes exist, a general workflow for the preparation and purification of this compound involves the controlled bromination of a suitable three-carbon precursor followed by purification.

Start Start: Propanol Precursor (e.g., Glycerol) Reaction Reaction: Controlled Bromination (e.g., with HBr/PBr3) Start->Reaction Quench Workup: Quench Reaction Reaction->Quench Extract Extraction: Isolate Crude Product (Organic Solvent) Quench->Extract Purify Purification: Vacuum Distillation Extract->Purify Analyze Analysis: Confirm Purity (GC, NMR, IR) Purify->Analyze End Final Product: Purified this compound Analyze->End

Figure 2: Generalized workflow for the synthesis and purification of this compound.

Analytical Characterization: Purity Determination by Gas Chromatography (GC)

Accurate determination of purity is critical, especially in drug development. A headspace gas chromatography (HS-GC) method, similar to that used for related genotoxic impurities like 1,3-dibromopropane, can be adapted for this purpose.

Objective: To quantify the purity of this compound and detect any volatile impurities.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler, a flame ionization detector (FID), and a suitable capillary column (e.g., DB-624, 30 m x 0.53 mm x 3.0 µm).

  • Standard Preparation: Prepare a reference standard solution of this compound in a suitable solvent (e.g., benzyl (B1604629) alcohol or dimethyl sulfoxide) at a known concentration.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent to achieve a concentration similar to the standard.

  • HS-GC Parameters (Typical):

    • Carrier Gas: Nitrogen or Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for several minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 220°C) and hold.

    • Injector and Detector Temperature: Typically 240-260°C.

    • Headspace Parameters: Vial equilibration temperature of ~80-100°C for 15-30 minutes.

  • Analysis: Inject the headspace vapor from both the standard and sample vials. The peak area of this compound is used to calculate its purity against the reference standard. The method should be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per ICH guidelines.

Spectroscopic Data:

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available from various chemical suppliers and databases, which are essential for unambiguous structural confirmation.[7][10]

Safety and Handling

This compound is a hazardous chemical and requires strict safety protocols.

  • Hazards: It is a flammable liquid and vapor.[4] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][11] It is also suspected of causing genetic defects and cancer.[4][11]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[5][12] Use a NIOSH-approved respirator when handling, especially if vapors may be generated.[5]

  • Handling: Handle only in a well-ventilated area, preferably under a chemical fume hood.[12] Keep away from heat, sparks, open flames, and other ignition sources.[4][12] Use non-sparking tools and take precautionary measures against static discharge.[12]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5][11] Keep in a designated flammables area away from incompatible substances such as strong oxidizing agents.[12]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]

    • Inhalation: Move the person to fresh air.[11]

    • In all cases of exposure, seek immediate medical attention.[5][11]

References

physical and chemical properties of 1,3-Dibromo-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Dibromo-2-propanol: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a dihalogenated alcohol with significant applications as a biochemical reagent and an intermediate in various synthetic processes. Its high reactivity, attributed to the presence of two bromine atoms and a hydroxyl group, makes it a versatile building block in organic chemistry. However, its utility is accompanied by notable toxicological concerns, including potential carcinogenicity and genotoxicity, which necessitate careful handling and a thorough understanding of its chemical and biological properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its known biological effects and toxicological mechanisms.

Physical and Chemical Properties

This compound is a colorless to light yellow or amber liquid.[1][2] It is soluble in water, alcohol, and ether.[2][3] The presence of bromine atoms makes it a dense liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1,3-dibromopropan-2-ol[1]
Synonyms Glycerol (B35011) α,γ-dibromohydrin, α-Dibromohydrin[3][4]
CAS Number 96-21-9[1]
Molecular Formula C₃H₆Br₂O[1][2]
Molecular Weight 217.89 g/mol [1]
Appearance Colorless to light yellow/amber liquid[1][2]
Boiling Point 219 °C (with partial decomposition)[3]
82-83 °C at 7 mmHg
Melting Point -15 °C[2]
Density 2.136 g/mL at 25 °C
Refractive Index (n20/D) 1.552
Water Solubility Soluble[2]
LogP 1.1[5]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (MS): GC-MS data is available for this compound, with a notable peak at m/z 123.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum, typically run as a neat liquid on a capillary cell, provides information about the functional groups present in the molecule.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data have been reported, providing detailed structural information.[1]

Chemical Reactivity and Stability

This compound is a reactive compound that can participate in various chemical transformations. It is reported to be a bifunctional crosslinking reagent. The hydroxyl group can undergo typical alcohol reactions, while the carbon-bromine bonds are susceptible to nucleophilic substitution. It is stable under normal temperatures and pressures.

Experimental Protocols

Synthesis of this compound (Glycerol α,γ-dibromohydrin)

This protocol is adapted from a procedure in Organic Syntheses.[6]

Equation:

HOCH₂(CHOH)CH₂OH + 2 HBr → BrCH₂(CHOH)CH₂Br + 2 H₂O

Materials:

  • Glycerol (98%)

  • Red phosphorus

  • Bromine

  • Sodium bicarbonate

  • Calcium chloride

Procedure:

  • In a 3-liter three-necked, round-bottomed flask equipped with a powerful stirrer, a dropping funnel, and a gas outlet tube, thoroughly mix 1.6 kg (17.4 moles) of glycerol with 200 g (6.5 gram atoms) of red phosphorus.[6]

  • Gradually add 900 cc (2808 g, 17.5 moles) of bromine through the dropping funnel over approximately eight hours with vigorous stirring. The tip of the dropping funnel should be near the bottom of the flask to minimize bromine escape.[6]

  • The reaction is exothermic, and the temperature should be maintained between 80–100 °C by controlling the rate of bromine addition.[6]

  • After all the bromine has been added, allow the mixture to stand overnight. Then, warm the mixture on a water bath until all the bromine is consumed (1-2 hours).[6]

  • Transfer the reaction mixture to a distillation flask and distill under reduced pressure. Initially, a mixture of hydrobromic acid and water will distill, followed by the dibromohydrin.[6]

  • Raise the temperature of the heating bath to a maximum of 180 °C. Stop the distillation at the first sign of decomposition.[6]

  • To the distillate, add a slight excess of solid sodium bicarbonate to neutralize any acid.[6]

  • Separate the oily layer, dry it with a small amount of calcium chloride, and then fractionally distill it under reduced pressure.[6]

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure, as described in the synthesis protocol.[6] This method separates the product from unreacted starting materials and byproducts.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be used for the analysis of this compound.[7]

  • Column: Newcrom R1[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[7]

  • Detection: UV or MS

Gas Chromatography-Mass Spectrometry (GC-MS):

A GC-MS method, similar to that used for the analysis of 1,3-dichloro-2-propanol (B29581), can be adapted for this compound.[8][9]

  • Extraction: The analyte can be extracted from aqueous samples using a suitable organic solvent like ethyl acetate.[8][9]

  • Column: A column suitable for the separation of polar halogenated compounds.

  • Carrier Gas: Helium or Nitrogen.

  • Detection: Mass Spectrometry (electron ionization).

Biological Activity and Toxicology

This compound is utilized as a biocide and preservative in various industrial applications, including water treatment.[2] Its antimicrobial activity is attributed to the reactivity of the bromine atoms with cellular components, leading to the disruption of their structure and function.[2]

Despite its utility, this compound is a hazardous substance. It is classified as toxic if swallowed and causes skin and serious eye irritation.[10] Furthermore, it is suspected of causing cancer and genetic defects.[10]

Genotoxicity and Carcinogenicity

Studies on the structurally related compound, 1,3-dichloro-2-propanol, suggest that its genotoxicity is mediated by the chemical formation of epichlorohydrin, a known carcinogen.[11] A similar mechanism may be responsible for the genotoxic and carcinogenic properties of this compound, where it is metabolized to the genotoxic agent, epibromohydrin. The genotoxicity of related brominated propanes has been demonstrated in various assays, including the induction of DNA repair and micronucleus formation.[12] Carcinogenicity studies of the related 1,3-dibromopropane (B121459) have shown evidence of tumor formation at multiple sites in animal models.

G cluster_0 Metabolic Activation cluster_1 Cellular Interaction and Toxicological Outcome This compound This compound Epibromohydrin Epibromohydrin This compound->Epibromohydrin Metabolism DNA DNA Epibromohydrin->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity

Proposed mechanism of this compound toxicity.

G start Start: Synthesis of this compound reactants Glycerol + Red Phosphorus + Bromine start->reactants reaction Exothermic Reaction (80-100 °C) reactants->reaction distillation Purification: Vacuum Distillation reaction->distillation analysis Analysis (HPLC/GC-MS) distillation->analysis product Pure this compound analysis->product

Experimental workflow for this compound.

Safety and Handling

Due to its toxicity and potential carcinogenicity, this compound must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with a range of applications. Its synthesis and purification can be achieved through established chemical procedures. However, its significant health hazards, including suspected carcinogenicity and genotoxicity, underscore the importance of stringent safety measures during its handling and use. For professionals in drug development and research, a thorough understanding of its reactivity and toxicological profile is essential for both its safe application in synthesis and for assessing the potential risks associated with its presence as an impurity in pharmaceutical products. Further research into its specific molecular targets and signaling pathway interactions will provide a more complete picture of its biological activity.

References

An In-depth Technical Guide to 1,3-Dibromo-2-propanol: Structure, Isomers, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dibromo-2-propanol, a dihalogenated alcohol with applications as a chemical intermediate and crosslinking reagent. The document details its chemical structure, isomers, physicochemical properties, and relevant experimental protocols, designed to support research and development activities in the chemical and pharmaceutical sciences.

Structural Formula and Isomers

This compound, also known as α,γ-dibromohydrin, has the chemical formula C₃H₆Br₂O.[1][2] Its structure consists of a three-carbon propane (B168953) chain with bromine atoms attached to the first and third carbons and a hydroxyl group on the second carbon.

Below is the structural formula for this compound:

Structural formula of this compound.

The molecular formula C₃H₆Br₂O can represent several structural isomers. The primary isomers are other dibromopropanol compounds where the positions of the bromine atoms and the hydroxyl group differ. Additionally, dibromopropane (B1216051) isomers exist which lack the hydroxyl group.[3]

The main isomers of dibromopropanol include:

  • 1,1-Dibromo-2-propanol

  • 2,2-Dibromo-1-propanol[4]

  • 2,3-Dibromo-1-propanol[5]

  • 1,2-Dibromo-1-propanol (chiral)

  • 1,3-Dibromo-1-propanol (chiral)

Below are the structural representations of these key isomers:

isomers cluster_11 1,1-Dibromo-2-propanol cluster_22 2,2-Dibromo-1-propanol cluster_23 2,3-Dibromo-1-propanol (B41173) C1_11 Br-C(Br)-CH(OH)-CH3 C1_22 HO-CH2-C(Br)(Br)-CH3 C1_23 HO-CH2-CH(Br)-CH2(Br)

Key isomers of Dibromopropanol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and one of its common isomers, 2,3-Dibromo-1-propanol, is presented below for comparison. Data for other isomers is less readily available.

PropertyThis compound2,3-Dibromo-1-propanol
Molecular Formula C₃H₆Br₂O[1][2][6]C₃H₆Br₂O[5]
Molecular Weight ( g/mol ) 217.89[6]217.887[5]
CAS Number 96-21-9[1][2][6]96-13-9[5]
Appearance Colorless or yellowish oily liquidClear colorless to slightly yellow viscous liquid[7]
Boiling Point 219 °C (with partial decomposition)[8]; 82-83 °C at 7 mmHg219 °C[9]
Density (g/mL) 2.136 at 25 °C2.120 at 20 °C[9]
Refractive Index 1.552 at 20 °C1.552[8]
Solubility Insoluble in water; Soluble in alcohol and etherSoluble in water (5-10 g/100 mL at 20 ºC) and ethanol[7][9]

Experimental Protocols

This section details methodologies for the synthesis of dibromopropanol compounds and a common subsequent reaction.

A common method for the synthesis of vicinal dihalohydrins is the reaction of an alkene with a halogen in the presence of water. The following protocol is based on the synthesis of 2,3-dibromo-1-propanol from allyl alcohol.

Materials:

  • Allyl alcohol

  • Bromine

  • n-Heptane

  • Round-bottom flask

  • Stirring apparatus

  • Addition funnels

  • Temperature control system

Procedure:

  • To a reaction vessel containing n-heptane, simultaneously and continuously add bromine and allyl alcohol.[10]

  • Maintain the reaction mixture at a controlled temperature, for instance, between 20-30°C, throughout the addition period.[10]

  • The reaction of bromine and allyl alcohol proceeds rapidly to form 2,3-dibromo-1-propanol.[10]

  • As the reaction progresses, the mixture will separate into two phases: an upper phase of the reaction medium and a lower phase comprising the product.[10]

  • Continuously remove the lower, product-rich layer from the reaction vessel.[10]

  • Purify the collected product, for example, by removing low-boiling materials, to obtain 2,3-dibromo-1-propanol.[10]

synthesis_workflow start Start reactants Add Allyl Alcohol and Bromine to n-Heptane start->reactants reaction Maintain at 20-30°C with Stirring reactants->reaction separation Phase Separation: Upper (Heptane) Lower (Product) reaction->separation collection Continuously Collect Lower Phase separation->collection purification Purify by Removing Low-Boiling Point Impurities collection->purification end End Product: 2,3-Dibromo-1-propanol purification->end

Workflow for the synthesis of 2,3-Dibromo-1-propanol.

Dibromoalkanes can undergo elimination reactions to form alkenes or alkynes. This protocol describes a general method for dehydrobromination using a strong base.

Materials:

Procedure:

  • Combine 3 grams of 1,2-dibromo-1,2-diphenylethane and 1.5 grams of solid potassium hydroxide in a 100 mL round-bottom flask.[11]

  • Add 15 mL of 1,2-ethanediol and boiling chips to the flask. Swirl to mix the reactants.[11]

  • Set up the apparatus for reflux and heat the mixture to a steady boil.[11]

  • Reflux the reaction mixture for 25 minutes.[11]

  • After reflux, turn off the heat and transfer the hot contents to a small beaker.[11]

  • Allow the solution to cool to room temperature, then add 25 mL of water and chill in an ice bath to precipitate the solid product.[11]

  • Collect the crude product by vacuum filtration, washing with a small amount of ice water.[11]

  • Purify the solid by recrystallization from a minimum amount of hot 95% ethanol.[11]

  • Collect the purified product by vacuum filtration.[11]

Applications and Safety Considerations

This compound is utilized as a bifunctional crosslinking reagent and in the synthesis of various organic compounds, including thioether ligands and 1,3-propanediamine derivatives.[12]

Safety: this compound is a flammable liquid and is toxic if swallowed.[6] It can cause skin and serious eye irritation and may cause respiratory irritation.[6] It is also suspected of causing cancer.[6] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical. It should be stored away from sources of ignition.[13]

References

1,3-Dibromo-2-propanol safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-2-propanol

This guide provides comprehensive safety data and handling protocols for this compound (CAS No: 96-21-9), tailored for researchers, scientists, and professionals in drug development. It consolidates critical information from Safety Data Sheets (SDS) and other technical sources to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[1] It is a flammable liquid and vapor that is toxic if swallowed, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[2][3][4]

GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor.[2][4]
Acute Toxicity, Oral3H301: Toxic if swallowed.[2][4]
Skin Corrosion/Irritation2H315: Causes skin irritation.[2][4]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2][4]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects.[2][3]
Carcinogenicity2H351: Suspected of causing cancer.[2][3]

Users must obtain special instructions before use and not handle the substance until all safety precautions have been read and understood.[2][3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is a colorless or yellowish oily liquid that may oxidize and turn yellow when exposed to air for extended periods.[5]

PropertyValue
Synonyms α,γ-Dibromohydrin, 1,3-Dibromopropan-2-ol, Glycerol α,γ-dibromohydrin
CAS Number 96-21-9[2]
Molecular Formula C₃H₆Br₂O[5][6]
Molecular Weight 217.89 g/mol [6]
Appearance Colorless to light yellow or brown liquid[2][5]
Melting Point 103-106 °C[2][5]
Boiling Point 82-83 °C at 7-9 hPa (mmHg)[2]
Density 2.136 g/mL at 25 °C[2][5]
Flash Point 47 °C (116.6 °F) - closed cup[2]
Water Solubility Soluble, but may be limited[1][5]
Refractive Index n20/D 1.552[7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated, but available data indicate significant hazards.[6]

  • Acute Toxicity : Toxic if swallowed.[2] Ingestion may be fatal.[6]

  • Skin Corrosion/Irritation : Causes skin irritation and potentially severe burns.[2][6]

  • Eye Damage/Irritation : Causes serious eye irritation and potentially severe burns.[2][6]

  • Respiratory Sensitization : May cause respiratory irritation.[2]

  • Carcinogenicity : Suspected of causing cancer, with limited evidence in animal studies.[2][3]

  • Germ Cell Mutagenicity : Suspected of causing genetic defects.[2][3] There is a possible risk of irreversible effects.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to minimize exposure and risk.

Handling
  • Ventilation : Always handle in a well-ventilated area, preferably inside a chemical fume hood.[1][8]

  • Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use only non-sparking tools and take precautionary measures against static discharge.[1][8]

  • Personal Contact : Avoid all personal contact, including inhalation of vapor or mist.[2][9] Do not get in eyes, on skin, or on clothing.[1][6]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[2][6] Contaminated clothing should be removed and washed before reuse.[3][6]

Storage
  • Conditions : Store in a cool, dry, and well-ventilated place.[2][6] The recommended storage temperature is 2-8°C in an inert atmosphere.[7]

  • Container : Keep the container tightly closed and stored in a locked area.[1][2][6] Containers that have been opened must be carefully resealed and kept upright.[2]

  • Incompatibilities : Store away from strong oxidizing agents.[1][6]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical for safety.

  • Engineering Controls : A chemical fume hood or other local exhaust ventilation is required.[1][9] Ventilation equipment should be explosion-proof.[9] Eyewash stations and safety showers must be readily accessible near the workstation.[1][10]

Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationsRationale
Eye/Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]Protects against splashes and severe eye irritation.[6]
Skin Wear appropriate protective gloves (e.g., PVC, Neoprene) and protective clothing to prevent skin exposure.[6][9]Prevents skin irritation and burns.[6]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][6] A type ABEK (EN14387) respirator filter is recommended.Protects against inhalation of harmful vapors and mists.[2]

Emergency and First-Aid Procedures

Immediate and appropriate responses to exposure or spills are crucial.

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and consult a physician immediately.[2][6]
Accidental Release Measures
  • Spills : Evacuate personnel and move upwind.[9] Remove all sources of ignition.[1][8] Absorb the spill with inert material like dry sand or earth and place it into a chemical waste container.[6] Use spark-proof tools and ensure adequate ventilation.[1][8]

Fire-Fighting Measures
  • Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Hazards : Vapors may form explosive mixtures with air.[1] During a fire, irritating and highly toxic gases may be generated, including carbon oxides and hydrogen bromide.[1][6]

  • Equipment : Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved, and full protective gear.[1][6]

Experimental Applications

This compound is a versatile dihalogenated alcohol used as a bifunctional crosslinking reagent and an intermediate in various syntheses.[11] Specific laboratory applications include:

  • Preparation of thioether ligands for nanoparticle synthesis.

  • Synthesis of 2-(alkoxy)propenyl bromide.

  • Use in the chemical crosslinking of cysteine mutants of proteins.

  • Synthesis of 1,3-propanediamine derivatives.

  • Preparation of 1,3-dinitrooxy-2-propanol.

Researchers should consult the primary literature for detailed experimental protocols related to these applications.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receiving Receiving & Storage cluster_prep Pre-Experiment cluster_exp Experimentation cluster_post Post-Experiment Receiving 1. Receive Chemical - Verify Integrity - Check SDS Storage 2. Store Securely - Cool, Dry, Ventilated - Locked Area - Away from Incompatibles Receiving->Storage Prep 3. Preparation - Review Protocol & SDS - Prepare Fume Hood Storage->Prep PPE 4. Don PPE - Goggles/Face Shield - Appropriate Gloves - Lab Coat Prep->PPE Handling 5. Chemical Handling - Work in Fume Hood - Ground Equipment - Use Non-Sparking Tools PPE->Handling Cleanup 6. Cleanup - Decontaminate Surfaces - Remove PPE Correctly Handling->Cleanup Waste 7. Waste Disposal - Segregate Hazardous Waste - Label Container Clearly Cleanup->Waste Final 8. Final Steps - Wash Hands Thoroughly - Document Usage Waste->Final

Caption: Workflow for the safe handling of this compound.

References

Formation of Epoxides from Halohydrins: A Technical Guide to the Synthesis of Epibromohydrin from 1,3-Dibromo-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical mechanism and synthetic protocol for the formation of epibromohydrin (B142927) from 1,3-dibromo-2-propanol. While the user's query specified epichlorohydrin (B41342), the direct precursor to epichlorohydrin is its chlorinated analog, 1,3-dichloro-2-propanol. The corresponding reaction of this compound yields epibromohydrin. The underlying chemical principles and reaction mechanism are analogous for both syntheses, involving a base-mediated intramolecular cyclization. This process, a variant of the Williamson ether synthesis, is a fundamental transformation in organic chemistry for the formation of epoxides.

Core Reaction Mechanism: Intramolecular SN2 Cyclization

The conversion of this compound to epibromohydrin is a classic example of an intramolecular nucleophilic substitution (SN2) reaction, often referred to as dehydrobromination. The reaction proceeds in two primary steps when initiated by a base, such as calcium hydroxide (B78521) or sodium hydroxide.

  • Deprotonation: The basic catalyst, typically a hydroxide ion (OH⁻), abstracts the acidic proton from the hydroxyl group of the this compound. This acid-base reaction forms an alkoxide intermediate, which is a much stronger nucleophile than the original alcohol.

  • Intramolecular Cyclization: The newly formed nucleophilic alkoxide attacks one of the adjacent carbon atoms bearing a bromine atom. Bromide is a good leaving group, and this intramolecular attack proceeds via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a three-membered epoxide ring. This cyclization is entropically favored due to the proximity of the reacting groups.

The overall reaction is a stereospecific process, with the stereochemistry of the starting material influencing the stereochemistry of the resulting epoxide.

ReactionMechanism reactant This compound alkoxide Alkoxide Intermediate reactant->alkoxide Deprotonation base Base (e.g., OH⁻) base->alkoxide product Epibromohydrin alkoxide->product Intramolecular Sₙ2 Attack byproduct H₂O + Br⁻ alkoxide->byproduct Displacement of Br⁻

Caption: Reaction mechanism for epibromohydrin formation.

Experimental Protocol: Synthesis of Epibromohydrin

The following protocol for the synthesis of epibromohydrin from this compound (also known as glycerol (B35011) α,γ-dibromohydrin) is adapted from a standard procedure in organic synthesis.[1]

Materials:

  • This compound (Glycerol α,γ-dibromohydrin)

  • Technical, powdered calcium hydroxide (Ca(OH)₂)

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • 5-L round-bottomed flask

  • Distillation apparatus with reduced pressure capabilities

  • Shaking apparatus

  • Separatory funnel

  • Fractional distillation column

Procedure:

  • Reaction Setup: In a 5-L round-bottomed flask, suspend 2140 g (9.8 moles) of this compound in 1.5 L of water.

  • Addition of Base: Gradually add 400 g of powdered calcium hydroxide to the suspension over approximately 15 minutes with continuous shaking. Following this, add another 400 g of calcium hydroxide (for a total of 9.5 moles) at once.

  • Distillation: Immediately distill the mixture under reduced pressure. Epibromohydrin is volatile with water vapor under these conditions and will co-distill.[1] The recommended distillation pressure is around 50 mm, at which epibromohydrin boils at 61–62°C.[1]

  • Workup: Collect the distillate, which will separate into two layers. The lower layer is the crude epibromohydrin.

  • Drying and Purification: Combine the lower layers from the distillation, dry over anhydrous sodium sulfate, and then purify by fractional distillation at either atmospheric or reduced pressure. The final product, epibromohydrin, has a boiling point of 134–136°C at atmospheric pressure.[1]

ExperimentalWorkflow cluster_reaction Reaction cluster_separation Separation & Purification A Suspend this compound in water B Add Ca(OH)₂ with shaking A->B C Distill under reduced pressure B->C Immediate Distillation D Separate aqueous and organic layers C->D E Dry organic layer (Na₂SO₄) D->E F Fractional Distillation E->F G G F->G Pure Epibromohydrin

Caption: Experimental workflow for epibromohydrin synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocol for the synthesis of epibromohydrin.[1]

ParameterValue
Reactant
This compound (moles)9.8 moles
This compound (mass)2140 g
Reagent
Calcium Hydroxide (moles)~9.5 moles
Calcium Hydroxide (mass)800 g
Water (volume)1.5 L
Reaction Conditions
PressureReduced (e.g., 50 mm Hg)
Boiling Point of Product (at 50 mm Hg)61-62 °C
Product Yield
Epibromohydrin (mass)1130–1200 g
Theoretical Yield (%)84–89%

Side Reactions and Considerations

While the intramolecular cyclization is the major reaction pathway, side reactions can occur, potentially reducing the yield of the desired epoxide. The primary side reaction is the hydrolysis of the newly formed epibromohydrin back to a diol (1-bromo-2,3-propanediol), especially in the presence of water and base.[2] To minimize this, the epibromohydrin is typically removed from the reaction mixture by distillation as it is formed.[1]

For the analogous synthesis of epichlorohydrin, hydrolysis to glycerol is also a significant side reaction. The reactivity of 1,3-dihalopropanols is generally higher than their 2,3-isomers, which can be a factor if the starting material is a mixture of isomers.

Conclusion

The formation of epibromohydrin from this compound is a robust and high-yielding reaction that proceeds through a base-catalyzed intramolecular SN2 mechanism. The principles and experimental approach are directly comparable to the industrial synthesis of epichlorohydrin from its corresponding dichloro-precursor. Careful control of reaction conditions, particularly the prompt removal of the product, is crucial to maximizing yield and minimizing the formation of hydrolysis byproducts. This fundamental transformation remains a cornerstone of epoxide synthesis for various applications in research and industry.

References

Commercial Availability and Synthetic Applications of 1,3-Dibromo-2-propanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1,3-Dibromo-2-propanol (CAS No. 96-21-9) serves as a versatile building block and crosslinking agent in a multitude of synthetic applications. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, safety considerations, and detailed experimental protocols for its use in research and development.

Commercial Availability and Grades

This compound is readily available from several major chemical suppliers. It is predominantly offered at a "technical grade," typically with a purity of 95% or greater. Researchers should consult specific supplier documentation for detailed specifications and impurity profiles.

SupplierGradePurityAdditional Notes
Sigma-AldrichTechnical Grade95%-
Thermo Scientific Chemicals-95%Originally part of the Acros Organics portfolio.
Tokyo Chemical Industry (TCI)->95.0% (GC)Stabilized with a copper chip.
MedChemExpressBiochemical Reagent-For research use only.
Lab Pro Inc-Min. 95.0% (GC)Stabilized with a copper chip.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in experimental design.

PropertyValueReference
Molecular Formula C₃H₆Br₂O[1]
Molecular Weight 217.89 g/mol [1]
Appearance Colorless to light yellow or light brown liquid[2]
Density 2.136 g/mL at 25 °C[2]
Boiling Point 82-83 °C at 7 mmHg[3]
Melting Point Not applicable (liquid at room temperature)-
Flash Point 47 °C (116.6 °F) - closed cup[2]
Refractive Index n20/D 1.552[3]
Solubility Soluble in alcohol and ether; slightly soluble in water.-
CAS Number 96-21-9[1]
InChI Key KIHQZLPHVZKELA-UHFFFAOYSA-N[1]
SMILES C(C(CBr)O)Br[1]

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H351: Suspected of causing cancer.

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Applications and Experimental Protocols

This compound is a valuable precursor for the synthesis of a wide range of organic molecules, including pharmaceutical intermediates and crosslinked polymers. Its bifunctional nature, possessing two reactive bromine atoms and a hydroxyl group, allows for diverse chemical transformations.

Synthesis of 1,3-Diamino-2-propanol (B154962) Derivatives

Experimental Protocol: Synthesis of a N,N'-Disubstituted-1,3-diamino-2-propanol

This protocol outlines the general steps for the synthesis of a disubstituted diamino-propanol derivative. The choice of the primary amine will determine the final N-substituents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or acetonitrile.

  • Amine Addition: Add an excess of the desired primary amine (e.g., benzylamine, 4-6 equivalents) to the solution. The excess amine acts as both the nucleophile and a base to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess amine and solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining amine hydrobromide salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel to yield the pure N,N'-disubstituted-1,3-diamino-2-propanol.

experimental_workflow cluster_synthesis Synthesis of N,N'-Disubstituted-1,3-diamino-2-propanol start Start: this compound + Primary Amine (excess) in Solvent reaction Reflux (4-24h) Monitor by TLC start->reaction Heat workup Cool to RT Remove excess amine & solvent reaction->workup Reaction Complete extraction Dissolve in DCM Wash with Water workup->extraction purification Dry over Na2SO4 Filter & Concentrate Column Chromatography extraction->purification product Product: N,N'-Disubstituted -1,3-diamino-2-propanol purification->product

Synthetic workflow for a disubstituted 1,3-diamino-2-propanol.
Crosslinking of Polymers

The bifunctionality of this compound also makes it an effective crosslinking agent for polymers containing nucleophilic functional groups, such as amines or thiols. The two bromine atoms can react with these groups on different polymer chains, forming covalent bonds and creating a three-dimensional network structure. This crosslinking can significantly improve the mechanical strength, thermal stability, and chemical resistance of the polymer.

General Experimental Protocol: Polymer Crosslinking

  • Polymer Solution/Melt: Dissolve the polymer in a suitable solvent or melt the polymer if it is a thermoplastic.

  • Addition of Crosslinker: Add a calculated amount of this compound to the polymer solution or melt. The amount will depend on the desired degree of crosslinking. A basic catalyst may be required to facilitate the reaction.

  • Curing: Heat the mixture to a temperature that initiates the crosslinking reaction but is below the degradation temperature of the polymer. The curing time will vary depending on the polymer, the concentration of the crosslinker, and the temperature.

  • Characterization: After curing, the crosslinked polymer can be characterized using various analytical techniques to determine the degree of crosslinking and the changes in its physical and chemical properties.

crosslinking_process cluster_crosslinking Polymer Crosslinking with this compound polymer Polymer with Nucleophilic Groups mixing Mixing (Solution or Melt) polymer->mixing crosslinker This compound crosslinker->mixing curing Curing (Heat) mixing->curing crosslinked_polymer Crosslinked Polymer Network curing->crosslinked_polymer

General workflow for polymer crosslinking.

References

Historical Methods for the Preparation of 1,3-Dibromo-2-propanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a significant historical method for the synthesis of 1,3-Dibromo-2-propanol, a valuable intermediate in organic synthesis. The information presented is compiled from established chemical literature, offering insights into early 20th-century laboratory practices. This document details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Core Synthesis Route: Bromination of Glycerol (B35011) with Phosphorus and Bromine

One of the well-documented historical methods for preparing this compound involves the reaction of glycerol with bromine in the presence of red phosphorus. This method, detailed in Organic Syntheses, provides a robust procedure for obtaining the desired product.[1]

Reaction Principle

The overall transformation involves the replacement of the primary hydroxyl groups of glycerol with bromine atoms. Red phosphorus is used to generate phosphorus tribromide in situ, which then acts as the brominating agent. The reaction is a classic example of converting a polyol to a dihaloalkane.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the historical synthesis method.

ParameterValueUnitNotes
Reactants
Glycerol (98%)1.6 (17.4)kg (moles)Commercial grade.[1]
Red Phosphorus200 (6.5)g (gram atoms)Should be thoroughly mixed with glycerol before bromine addition.[1]
Bromine900 (17.5)cm³ (moles)U.S.P. grade.[1]
Reaction Conditions
Bromine Addition Time~8hoursGradual addition with effective stirring.[1]
Initial TemperatureRoom Temperature°C
Water Bath Temperature70-75°CApplied towards the end of bromine addition and during subsequent warming.[1]
Post-Addition Standing TimeOvernight
Post-Addition Warming Time1-2hoursUntil all bromine is consumed.[1]
Distillation
Bath Temperatureup to 180°CRaised as fast as boiling permits.[1]
PressureReduced (Water Pump)
Boiling Point of Product110-112°Cat 20 mm pressure.[1]
Yield and Product
Yield2000-2050 (52-54)g (%)Based on glycerol.[1]
AppearanceColorless liquidBecomes yellow on standing.[1]
Specific Gravity (20°C)~2.14[1]

Experimental Protocol

The following is a detailed methodology for the preparation of this compound based on the historical literature.[1]

1. Apparatus Setup: A 3-liter, three-necked, round-bottomed flask is equipped with a powerful glycerol-sealed stirrer, a dropping funnel, and an outlet tube for escaping gases. The gas outlet should be connected to a gas trap or directed over a concentrated sodium hydroxide (B78521) solution to neutralize the hydrogen bromide and bromine fumes produced.

2. Reaction Mixture Preparation: In the reaction flask, 1.6 kg (17.4 moles) of 98% glycerol is thoroughly mixed with 200 g (6.5 gram atoms) of red phosphorus. It is crucial that the phosphorus is well-suspended in the glycerol before the addition of bromine to prevent a violent reaction.

3. Bromine Addition: 900 cm³ (17.5 moles) of bromine is added gradually through the dropping funnel over approximately eight hours with efficient stirring. To minimize the escape of bromine vapor, the tip of the dropping funnel should extend almost to the bottom of the flask.

4. Reaction Progression and Completion: Towards the end of the bromine addition, the flask is warmed in a water bath at 70–75°C. After all the bromine has been added, the mixture is allowed to stand overnight. The following day, the mixture is warmed on the water bath for one to two hours until all the bromine has been consumed.

5. Distillation: The reaction mixture is transferred to a 3-liter round-bottomed flask fitted with a wide delivery tube and a capillary tube for distillation under reduced pressure. The distillation is carried out using a water pump, and the receiver is cooled with water. The flask is heated in an oil bath, with the temperature gradually raised to 180°C. Initially, a mixture of hydrobromic acid and water distills over, followed by the dibromohydrin. The distillation should be stopped immediately if signs of decomposition, such as gas formation, are observed.

6. Purification: The crude, straw-yellow distillate is treated with a slight excess of solid sodium carbonate to neutralize any acidic impurities. The mixture is then filtered. The filtered liquid is subjected to a second distillation under reduced pressure. A small forerun is collected, and the main fraction of this compound is collected at 110–112°C under 20 mm pressure.

Experimental Workflow Diagram

experimental_workflow start Start: Preparation of Reaction Mixture reactants Mix Glycerol and Red Phosphorus in a 3-necked flask start->reactants bromine_addition Gradual Addition of Bromine (~8 hours with stirring) reactants->bromine_addition warming1 Warm on Water Bath (70-75°C) bromine_addition->warming1 standing Allow to Stand Overnight warming1->standing warming2 Warm until Bromine is Consumed (1-2 hours) standing->warming2 distillation1 First Distillation (Reduced Pressure, up to 180°C) warming2->distillation1 neutralization Neutralize Distillate with Sodium Carbonate distillation1->neutralization filtration Filter neutralization->filtration distillation2 Second Distillation (Reduced Pressure, 110-112°C @ 20mm) filtration->distillation2 product Final Product: This compound distillation2->product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 1,3-Dibromo-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of 1,3-Dibromo-2-propanol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the crucial steps in determining the maximum possible product from a given set of reactants. The synthesis of this compound, a key intermediate in various chemical processes, serves as a practical example.

Foundational Principles of Theoretical Yield

The theoretical yield represents the maximum quantity of a product that can be formed from the complete conversion of the limiting reactant in a chemical reaction.[1][2][3] It is a crucial calculation in chemistry for evaluating the efficiency of a reaction. The percentage yield, which compares the actual yield (the amount of product experimentally obtained) to the theoretical yield, is a primary indicator of a reaction's success.[1][4] An ideal reaction would have a 100% yield; however, factors such as side reactions, incomplete reactions, and product loss during purification often result in a lower actual yield.[1]

Synthesis of this compound from Glycerol (B35011)

A common and well-documented method for synthesizing this compound is the reaction of glycerol with bromine, often using red phosphorus as a catalyst.[5][6] This section will focus on this specific synthesis to illustrate the theoretical yield calculation.

Balanced Chemical Equation:

The reaction between glycerol and bromine to form this compound is a substitution reaction. The balanced chemical equation is essential for determining the stoichiometric relationships between reactants and products.

2 P + 3 Br₂ → 2 PBr₃

3 C₃H₈O₃ + 2 PBr₃ → 3 C₃H₆Br₂(OH) + 2 H₃PO₃

The overall balanced equation can be represented as:

6 C₃H₈O₃ + 3 Br₂ + 2 P → 6 C₃H₆Br₂O + 2 H₃PO₃

For the purpose of a simplified stoichiometric calculation focusing on the primary reactants and product, the following relationship is often used:

C₃H₈O₃ + 2 HBr → C₃H₆Br₂O + 2 H₂O

This simplified equation assumes the in-situ generation of HBr from P and Br₂.

Step-by-Step Calculation of Theoretical Yield

The calculation of the theoretical yield involves a systematic process to identify the limiting reactant and subsequently determine the maximum amount of product that can be formed.[2][4][7]

Workflow for Theoretical Yield Calculation:

G A 1. Balanced Chemical Equation B 2. Molar Masses of Reactants and Product A->B C 3. Moles of Each Reactant B->C D 4. Identify Limiting Reactant C->D E 5. Moles of Product (based on Limiting Reactant) D->E F 6. Theoretical Yield in Grams E->F

Figure 1: Logical workflow for calculating the theoretical yield.

Step 1: Determine the Moles of Each Reactant

To begin, the mass of each reactant is converted to moles using their respective molar masses.[7]

  • Moles = Mass (g) / Molar Mass ( g/mol )

Step 2: Identify the Limiting Reactant

The limiting reactant is the reactant that will be consumed first in the reaction, thereby limiting the amount of product that can be formed.[1][3][4] To identify the limiting reactant, the mole ratio of the reactants is compared to the stoichiometric ratio from the balanced equation.

Step 3: Calculate the Moles of Product

Once the limiting reactant is identified, the number of moles of this compound that can be produced is calculated based on the stoichiometry of the balanced chemical equation.

Step 4: Calculate the Theoretical Yield in Grams

Finally, the moles of the product are converted to grams using its molar mass to obtain the theoretical yield.[2]

  • Theoretical Yield (g) = Moles of Product × Molar Mass of Product ( g/mol )

Quantitative Data for Synthesis of this compound from Glycerol

The following table summarizes the necessary quantitative data for a sample synthesis of this compound from glycerol.

CompoundChemical FormulaMolar Mass ( g/mol )Density (g/mL)Amount Used (Example)Moles (Example)
GlycerolC₃H₈O₃92.091.2611.6 kg (17.4 moles)[5]17.4
BromineBr₂159.8083.10282808 g (17.5 moles)[5]17.5
Red PhosphorusP30.9742.34200 g (6.5 gram atoms)[5]6.5
This compound C₃H₆Br₂O 217.89 [8][9]2.136 [6][10]N/A N/A

Detailed Experimental Protocol: Synthesis of this compound from Glycerol

The following protocol is based on a procedure from Organic Syntheses.[5]

Materials:

  • Glycerol (1.6 kg, 17.4 moles)

  • Red Phosphorus (200 g, 6.5 gram atoms)

  • Bromine (900 cm³, 2808 g, 17.5 moles)

Procedure:

  • In a 3-liter three-necked, round-bottomed flask equipped with a powerful stirrer, a dropping funnel, and a gas outlet tube, combine the glycerol and red phosphorus. Ensure the mixture is thoroughly combined.

  • Gradually add the bromine through the dropping funnel over approximately eight hours with vigorous stirring. The tip of the dropping funnel should be near the bottom of the flask to minimize the escape of bromine vapor.

  • The reaction is exothermic, and the temperature should be maintained between 80-100°C by controlling the rate of bromine addition.

  • After all the bromine has been added, allow the mixture to stand overnight.

  • The following day, warm the mixture on a water bath until all the bromine has been consumed (approximately 1-2 hours).

  • Transfer the reaction mixture to a distillation apparatus and distill under reduced pressure.

  • Collect the distillate, which will initially be a mixture of hydrobromic acid and water, followed by the this compound. The bath temperature may reach up to 180°C.

  • Neutralize the crude distillate with solid sodium bicarbonate, dry with anhydrous sodium sulfate, and redistill under reduced pressure. The pure product distills at 110-112°C under 20 mm Hg pressure.

Example Calculation of Theoretical Yield

Using the quantities from the experimental protocol above and the overall balanced equation:

6 C₃H₈O₃ + 3 Br₂ + 2 P → 6 C₃H₆Br₂O + 2 H₃PO₃

  • Moles of Reactants:

    • Glycerol: 17.4 mol

    • Bromine: 17.5 mol

    • Phosphorus: 6.5 mol

  • Identify Limiting Reactant:

    • Required ratio from balanced equation: 6 (Glycerol) : 3 (Bromine) : 2 (Phosphorus) or simplified, 3 : 1.5 : 1

    • Available moles: 17.4 (Glycerol), 17.5 (Bromine), 6.5 (Phosphorus)

    • Based on the stoichiometry, bromine is the limiting reactant.

  • Calculate Moles of Product:

    • From the balanced equation, 3 moles of Br₂ produce 6 moles of C₃H₆Br₂O.

    • Moles of C₃H₆Br₂O = (17.5 mol Br₂) × (6 mol C₃H₆Br₂O / 3 mol Br₂) = 35.0 mol C₃H₆Br₂O

  • Calculate Theoretical Yield:

    • Theoretical Yield (g) = 35.0 mol × 217.89 g/mol = 7626.15 g or 7.63 kg

The reported actual yield for this procedure is 2000-2050 g, which corresponds to a percentage yield of approximately 26-27%.[5]

Alternative Synthesis Route: Bromination of Allyl Alcohol

Another common method for preparing dibromopropanol is the bromination of allyl alcohol.[11][12][13] This reaction is an addition reaction across the double bond.

Balanced Chemical Equation:

CH₂=CHCH₂OH + Br₂ → BrCH₂CH(Br)CH₂OH

This reaction typically produces 2,3-dibromo-1-propanol (B41173), an isomer of this compound. However, side reactions can lead to the formation of this compound and other by-products.[11] The theoretical yield calculation for this synthesis follows the same principles outlined above.

Conclusion

The calculation of theoretical yield is a fundamental aspect of chemical synthesis, providing a benchmark against which to measure the efficiency of an experimental procedure. For the synthesis of this compound, a thorough understanding of the reaction stoichiometry, careful identification of the limiting reactant, and precise execution of the experimental protocol are paramount to optimizing the actual yield. This guide provides the necessary framework for researchers and professionals to accurately determine the theoretical yield and evaluate the success of their synthetic endeavors.

References

Methodological & Application

The Strategic Application of 1,3-Dibromo-2-propanol in the Synthesis of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical synthesis, the utility of versatile building blocks is paramount. Application notes released today highlight the critical role of 1,3-Dibromo-2-propanol as a key precursor in the synthesis of a promising class of neuroprotective agents, exemplified by the P7C3 series of compounds. These compounds have demonstrated significant potential in preclinical models of neurodegenerative diseases.

This compound, a readily available dihalogenated alcohol, serves as a strategic starting material for the generation of crucial epoxide intermediates, which are subsequently elaborated to construct the complex molecular architecture of these therapeutic candidates. The bifunctional nature of this compound, possessing two reactive bromine atoms and a central hydroxyl group, allows for a range of chemical transformations, making it an invaluable tool for medicinal chemists.

Synthesis of Neuroprotective Aminopropyl Carbazoles

A significant application of this compound in pharmaceutical development is its indirect use in the synthesis of neuroprotective aminopropyl carbazoles, such as P7C3-A20. The synthesis hinges on the initial conversion of this compound to a more reactive epoxide intermediate, such as epibromohydrin. This epoxide then serves as a key building block for introducing the propanolamine (B44665) side chain onto a carbazole (B46965) scaffold.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of a P7C3 analog, starting from a precursor derived from this compound.

StepReactionReactantsSolvent(s)Temperature (°C)Time (h)Yield (%)
1Epoxidation of a 1,3-dihalopropanol derivative1,3-Dihalopropanol derivative, Base (e.g., NaOH)WaterAmbient1-2>90
2Alkylation of 3,6-dibromocarbazole (B31536) with an epoxide3,6-Dibromocarbazole, Epoxide (e.g., Epibromohydrin), Base (e.g., NaH)DMFAmbient to 5012-2480-90
3Epoxide ring-opening with an amineCarbazole-epoxide intermediate, Amine (e.g., an aniline (B41778) derivative)DMF804-660-70
4Final modification/deprotection (if necessary)Intermediate from Step 3, Requisite reagentsVariousVariousVariousVarious

Experimental Protocols

Protocol 1: Synthesis of Epibromohydrin from this compound

Objective: To synthesize the key epoxide intermediate, epibromohydrin, from this compound.

Materials:

Procedure:

  • Dissolve this compound in diethyl ether.

  • Slowly add an aqueous solution of sodium hydroxide to the ethereal solution with vigorous stirring at room temperature.

  • Continue stirring for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude epibromohydrin.

  • Purify the crude product by distillation to yield pure epibromohydrin.

Protocol 2: Synthesis of a P7C3 Analog Precursor

Objective: To synthesize a key intermediate in the P7C3 analog synthesis by reacting 3,6-dibromocarbazole with an epoxide derived from this compound.

Materials:

  • 3,6-Dibromocarbazole

  • 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole (a representative epoxide)

  • N-(6-methoxypyridin-2-yl)-4-nitrobenzenesulfonamide

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • n-Butyllithium (n-BuLi)

Procedure:

  • To a solution of N-(6-methoxypyridin-2-yl)-4-nitrobenzenesulfonamide in DMF at 0 °C, add n-BuLi dropwise.[1]

  • Stir the solution for 15 minutes before adding 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole.[1]

  • Heat the reaction mixture to 80 °C for 4 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired intermediate.

Synthetic Pathway Overview

The following diagram illustrates the general synthetic workflow from this compound to a neuroprotective aminopropyl carbazole derivative.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Carbazole Alkylation cluster_2 Step 3: Ring Opening A This compound B Epoxide Intermediate (e.g., Epibromohydrin) A->B Base (e.g., NaOH) C 3,6-Dibromocarbazole D Carbazole-Epoxide Adduct C->D B_clone->D Base (e.g., NaH) E Amine F Aminopropyl Carbazole (P7C3 Analog) E->F Heat D_clone->F

References

Synthesis of 1,3-Diamino-2-propanol from 1,3-Dibromo-2-propanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3-diamino-2-propanol (B154962), a valuable precursor and versatile bidentate diamine ligand, using 1,3-dibromo-2-propanol as the starting material. 1,3-Diamino-2-propanol is a key building block in the synthesis of various organometallic compounds, fluorogenic dsDNA binders like N¹,N³-bis(4-amidinophenyl)propane-1,3-diamine (BAPPA), and as a branching unit in the creation of peptide dendrimers.[1]

Overview

The synthesis of 1,3-diamino-2-propanol from this compound proceeds via a nucleophilic substitution reaction where the bromine atoms are displaced by amino groups. This is typically achieved by treating this compound with a large excess of ammonia (B1221849). The use of excess ammonia is crucial to favor the formation of the primary diamine and to minimize the formation of secondary and tertiary amine by-products. The reaction is generally carried out in an aqueous solution, and a fixed alkali is often used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the desired product.

While specific literature detailing the direct amination of this compound is limited, protocols for the analogous reaction using 1,3-dichloro-2-propanol (B29581) are well-established. The following protocols are adapted from these established methods, taking into account the potentially higher reactivity of the bromo- leaving groups.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the precursor and the final product is provided in the table below for easy reference.

PropertyThis compound1,3-Diamino-2-propanol
CAS Number 96-21-9616-29-5[1]
Molecular Formula C₃H₆Br₂OC₃H₁₀N₂O[1]
Molecular Weight 217.89 g/mol 90.12 g/mol [1]
Appearance Colorless to light yellow liquidWhite to yellowish solid[2]
Boiling Point 219 °C (decomposes)~235 °C[3]
Melting Point Not applicable40-44 °C[1]
Solubility Insoluble in water; soluble in alcohol and ether.Very soluble in water; soluble in methanol, ethanol (B145695).[2]

Synthesis Pathway and Experimental Workflow

The overall synthetic pathway and a general experimental workflow are depicted in the diagrams below.

G cluster_reactants Reactants cluster_product Product Reactant1 This compound (BrCH₂CH(OH)CH₂Br) Reaction Reaction Conditions Reactant1->Reaction Nucleophilic Substitution Reactant2 Ammonia (aq) (NH₃) Reactant2->Reaction Product 1,3-Diamino-2-propanol (H₂NCH₂CH(OH)CH₂NH₂) Reaction->Product

Caption: Reaction scheme for the synthesis of 1,3-diamino-2-propanol.

G start Start step1 Reaction Setup: - Charge reactor with aqueous ammonia - Add this compound start->step1 step2 Reaction: - Heat under pressure - Monitor for completion step1->step2 step3 Work-up: - Cool the reaction mixture - Remove excess ammonia step2->step3 step4 Purification: - Filter to remove inorganic salts - Distill under reduced pressure step3->step4 end Final Product: 1,3-Diamino-2-propanol step4->end

Caption: General experimental workflow for the synthesis and purification.

Experimental Protocols

The following is a representative protocol for the synthesis of 1,3-diamino-2-propanol from this compound, adapted from procedures for the corresponding dichloro- derivative.[3]

4.1. Materials and Reagents

  • This compound (97% or higher)

  • Aqueous ammonia (25-30% solution)

  • Sodium hydroxide (B78521) (optional, as a fixed alkali)

  • Deionized water

  • Ethanol (for purification)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

4.2. Representative Synthesis Protocol

  • Reaction Setup: In a high-pressure reactor equipped with a stirrer and a temperature controller, add a significant excess of aqueous ammonia solution (e.g., 10-20 molar equivalents relative to this compound).

  • Addition of Precursor: Slowly add this compound (1 equivalent) to the stirred ammonia solution. If using a fixed alkali, a stoichiometric amount of sodium hydroxide (2 equivalents) dissolved in a minimal amount of water can be added at this stage.

  • Reaction: Seal the reactor and heat the mixture to a temperature between 80-120°C. The reaction is typically carried out under the autogenous pressure generated at this temperature. Maintain the reaction for several hours (e.g., 4-8 hours) with continuous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Isolation of Crude Product: Transfer the reaction mixture to a round-bottom flask. Remove the excess ammonia and a significant portion of the water by distillation at atmospheric pressure, followed by distillation under reduced pressure.

  • Purification:

    • The resulting crude product, which may contain inorganic salts (e.g., sodium bromide if NaOH was used), can be further purified.

    • Dissolve the crude product in a suitable solvent like ethanol and filter to remove the insoluble inorganic salts.

    • The filtrate is then concentrated under reduced pressure to remove the ethanol.

    • The final purification of 1,3-diamino-2-propanol is achieved by vacuum distillation. The pure product is a white crystalline solid upon cooling.[3]

4.3. Characterization

The identity and purity of the synthesized 1,3-diamino-2-propanol can be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (amine N-H and alcohol O-H stretches).

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the final product.

Quantitative Data

Due to the limited availability of specific data for the reaction with this compound, the following table provides expected outcomes based on analogous reactions with 1,3-dichloro-2-propanol. Yields are highly dependent on the reaction conditions.

ParameterRepresentative Value/RangeNotes
Molar Ratio (Ammonia:Dibromopropanol) 10:1 to 20:1A high excess of ammonia is critical to minimize side reactions.
Reaction Temperature 80 - 120 °CHigher temperatures may increase the reaction rate but can also lead to more by-products.
Reaction Time 4 - 8 hoursShould be optimized based on reaction monitoring.
Expected Yield 40 - 60%This is an estimated range based on similar reactions and may vary.
Purity (after distillation) >95%Can be achieved with careful vacuum distillation.

Safety and Handling

  • This compound: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Handle in a fume hood and wear appropriate PPE.

  • High-Pressure Reactions: The reaction should be carried out in a properly rated and maintained pressure reactor by trained personnel.

Disclaimer: The provided protocols are for informational purposes and are based on established chemical principles and analogous reactions. Researchers should conduct a thorough literature search and risk assessment before attempting any chemical synthesis. All experiments should be performed in a suitable laboratory setting with appropriate safety precautions.

References

Application Notes and Protocols: Synthesis and Therapeutic Potential of 1,3-Diamino-2-propanol Derivatives from 1,3-Dibromo-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-2-propanol is a versatile bifunctional electrophile widely employed in organic synthesis. Its reaction with primary and secondary amines provides a straightforward route to a diverse range of N,N'-substituted 1,3-diamino-2-propanol (B154962) derivatives. These compounds are of significant interest in medicinal chemistry, serving as crucial intermediates in the synthesis of bioactive molecules, including enzyme inhibitors with therapeutic potential in oncology. This document provides detailed application notes on the synthesis of these derivatives, experimental protocols, and an overview of their applications in drug development, with a focus on their role as ornithine decarboxylase (ODC) inhibitors and as scaffolds for protease inhibitors.

Introduction

The nucleophilic substitution reaction between this compound and amines is a fundamental transformation for the construction of 1,3-diamino-2-propanol scaffolds. The presence of two reactive C-Br bonds allows for the introduction of two amine moieties, leading to symmetric or asymmetric diamino alcohols depending on the nature of the amine and the reaction conditions. The central hydroxyl group provides a key structural element and a potential site for further functionalization.

The resulting 1,3-diamino-2-propanol derivatives have emerged as valuable building blocks in the development of therapeutic agents. Notably, they have been investigated as inhibitors of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis that is often dysregulated in cancer.[1] Furthermore, this structural motif is a common feature in the design of various enzyme inhibitors, including proteases, which are also important targets in cancer therapy.[2]

Reaction Mechanism

The reaction of this compound with amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbon atoms bearing a bromine atom. This concerted step involves the formation of a C-N bond and the simultaneous cleavage of the C-Br bond, with the bromide ion acting as a leaving group.

In the presence of an excess of the amine, a second nucleophilic substitution occurs at the other carbon-bromine bond, leading to the formation of the 1,3-diamino-2-propanol derivative. The amine itself can act as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, although an external base is often added to drive the reaction to completion and prevent the protonation of the amine nucleophile.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of a 1,3-diamino-2-propanol derivative using a primary amine.

Protocol 1: Synthesis of 1,3-bis[(trihydroxymethyl)methylamino]propane [3]

This protocol describes the reaction of 1,3-dibromopropane (B121459) with tris(hydroxymethyl)aminomethane. While the protocol uses 1,3-dibromopropane, the reaction is directly analogous to the reaction with this compound, providing a valuable reference for the synthesis of N,N'-substituted 1,3-diamino-2-propanols.

  • Materials:

    • Tris(hydroxymethyl)aminomethane (Tris)

    • 1,3-Dibromopropane

    • Ethanol

    • Hydrobromic acid (HBr)

    • Sodium hydroxide (B78521) (NaOH)

    • Dehydrated alcohol for recrystallization

  • Procedure:

    • In a round-bottom flask, dissolve tris(hydroxymethyl)aminomethane in ethanol.

    • Add 1,3-dibromopropane to the solution. The molar ratio of Tris to 1,3-dibromopropane should be between 4:1.

    • Reflux the reaction mixture for 7 to 12 hours.

    • Cool the reaction mixture to induce crystallization of the crude product. The crystallization can be performed at room temperature or at a lower temperature.

    • Filter the mixture to remove the needle-like crystals.

    • To the filtrate, add hydrobromic acid (HBr) for acidification, followed by treatment with sodium hydroxide (NaOH) for basification to obtain the coarse target product.

    • The crude product is then purified by recrystallization from hot dehydrated alcohol. The mixture is cooled naturally, and any insolubles are removed by vacuum filtration. The filtrate is allowed to stand at room temperature for crystallization. This recrystallization step is repeated three times.

    • The purified product, 1,3-bis[(trihydroxymethyl)methylamino]propane, is obtained after vacuum filtration and drying.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 1,3-bis[(trihydroxymethyl)methylamino]propane as described in the provided protocol.[3]

Reactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)SolventReaction Time (hours)Reaction TemperatureYield (%)Purity (%)Melting Point (°C)
Tris(hydroxymethyl)aminomethane1,3-Dibromopropane4:1Ethanol7 - 12Reflux6099.5164 - 165

Applications in Drug Development

The 1,3-diamino-2-propanol scaffold is a privileged structure in medicinal chemistry, finding applications in the development of various therapeutic agents, particularly in the field of oncology.

5.1. Ornithine Decarboxylase (ODC) Inhibition

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[4] Elevated levels of ODC and polyamines are frequently observed in cancer cells, making ODC an attractive target for anticancer drug development.[5][6] 1,3-Diamino-2-propanol and its derivatives have been identified as inhibitors of ODC.[7] By blocking the activity of ODC, these compounds can deplete the cellular pool of polyamines, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

5.2. Protease Inhibitors

Proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including cancer progression, invasion, and metastasis.[8][9][10] The 1,3-diamino-2-propanol framework serves as a versatile scaffold for the design of potent and selective protease inhibitors. The amino groups can be functionalized to interact with the active site of the target protease, while the central hydroxyl group can form key hydrogen bonding interactions. Numerous protease inhibitors developed for cancer therapy incorporate this structural motif, highlighting its importance in the design of targeted anticancer drugs.[]

Visualizations

6.1. Signaling Pathway

The following diagram illustrates the central role of ornithine decarboxylase (ODC) in the polyamine biosynthesis pathway and its impact on cell proliferation, a key process in cancer development. Inhibition of ODC by 1,3-diamino-2-propanol derivatives can disrupt this pathway.

ODC_Signaling_Pathway Ornithine Decarboxylase Signaling Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Substrate Putrescine Putrescine ODC->Putrescine Catalyzes Spermidine Spermidine Putrescine->Spermidine Biosynthesis Spermine Spermine Spermidine->Spermine Biosynthesis Cell_Proliferation Cell Proliferation (Cancer) Spermine->Cell_Proliferation Promotes Inhibitor 1,3-Diamino-2-propanol Derivatives Inhibitor->ODC Inhibits

Caption: Inhibition of Ornithine Decarboxylase by 1,3-diamino-2-propanol derivatives.

6.2. Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and purification of N,N'-substituted 1,3-diamino-2-propanols from this compound.

Experimental_Workflow Experimental Workflow for Synthesis of 1,3-Diamino-2-propanol Derivatives Start Start Reactants This compound + Amine (excess or with base) Start->Reactants Reaction Reaction in a suitable solvent (e.g., Ethanol, DMF) with heating (Reflux) Reactants->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure N,N'-substituted 1,3-diamino-2-propanol Characterization->End

Caption: General workflow for the synthesis of 1,3-diamino-2-propanol derivatives.

References

Application Notes and Protocols for the Synthesis of Glycidyl Ethers from 1,3-Dibromo-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl (B131873) ethers are a versatile class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their utility stems from the reactive epoxide ring, which can be opened by various nucleophiles to introduce a glyceryl moiety into a target molecule. This protocol details a robust two-step synthesis of glycidyl ethers commencing from the readily available starting material, 1,3-Dibromo-2-propanol. The methodology involves the initial conversion of this compound to the key intermediate, epibromohydrin (B142927), followed by its reaction with a nucleophilic alcohol or phenol (B47542) to yield the desired glycidyl ether. Phase-transfer catalysis is employed in the second step to ensure high yields and facilitate the reaction between the aqueous and organic phases.

Overall Synthesis Pathway

The synthesis proceeds in two distinct stages:

  • Synthesis of Epibromohydrin: this compound undergoes an intramolecular nucleophilic substitution upon treatment with a base to form the cyclic ether, epibromohydrin.

  • Synthesis of Glycidyl Ethers: The synthesized epibromohydrin is then reacted with an alcohol or a phenol in the presence of a phase-transfer catalyst and a base to yield the corresponding glycidyl ether.

Synthesis_Pathway cluster_step1 Step 1: Epibromohydrin Synthesis cluster_step2 Step 2: Glycidyl Ether Synthesis This compound This compound Epibromohydrin Epibromohydrin This compound->Epibromohydrin Intramolecular Cyclization Base (e.g., Ca(OH)2 or NaOH) Base (e.g., Ca(OH)2 or NaOH) Base (e.g., Ca(OH)2 or NaOH)->Epibromohydrin Glycidyl Ether Glycidyl Ether Epibromohydrin->Glycidyl Ether Nucleophilic Substitution Alcohol/Phenol Alcohol/Phenol Alcohol/Phenol->Glycidyl Ether Phase-Transfer Catalyst Phase-Transfer Catalyst Phase-Transfer Catalyst->Glycidyl Ether Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Glycidyl Ether

Figure 1: Overall two-step synthesis of glycidyl ethers.

Experimental Protocols

Protocol 1: Synthesis of Epibromohydrin from this compound

This protocol is adapted from a well-established procedure for the synthesis of epibromohydrin.[1]

Materials:

Equipment:

  • 5 L round-bottomed flask

  • Distillation apparatus

  • Receiving flask

  • Separatory funnel

  • Heating mantle or water bath

Procedure:

  • In a 5 L round-bottomed flask, suspend 2140 g (9.8 moles) of this compound in 1.5 L of water.

  • With shaking, gradually add 400 g of powdered calcium hydroxide over approximately 15 minutes.

  • Add another 400 g of calcium hydroxide (for a total of 9.5 moles) to the flask.

  • Set up the apparatus for distillation under reduced pressure.

  • Gently heat the mixture to distill the epibromohydrin. The distillate will separate into two layers.

  • Separate the lower, organic layer (epibromohydrin) and dry it over anhydrous sodium sulfate.

  • The aqueous layer can be returned to the reaction flask for a second distillation to maximize recovery.

  • Combine the organic layers from all distillations and purify by fractional distillation. Collect the fraction boiling at 134-136 °C (atmospheric pressure) or 61-62 °C (50 mm Hg).

Expected Yield: 84-89%

ParameterValue
Starting MaterialThis compound
ReagentCalcium hydroxide
SolventWater
Reaction TimeDistillation dependent
ProductEpibromohydrin
Yield84-89%
Boiling Point134-136 °C

Table 1: Summary of the synthesis of epibromohydrin.

Protocol 2: Synthesis of n-Butyl Glycidyl Ether from Epibromohydrin

This protocol utilizes phase-transfer catalysis for the efficient synthesis of an alkyl glycidyl ether.

Materials:

  • Epibromohydrin

  • n-Butanol

  • Sodium hydroxide (solid or 50% aqueous solution)

  • Tetrabutylammonium (B224687) bromide (TBAB)

  • Toluene (B28343) (optional, as solvent)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Condenser

  • Dropping funnel

  • Heating mantle with temperature control

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add epibromohydrin (1.0 eq), n-butanol (1.2 eq), and tetrabutylammonium bromide (0.05 eq). Toluene can be added as a solvent if desired.

  • Stir the mixture and heat to 60-70 °C.

  • Slowly add a 50% aqueous solution of sodium hydroxide (1.5 eq) dropwise over 1-2 hours, maintaining the reaction temperature.

  • After the addition is complete, continue stirring at the same temperature for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and add water to dissolve the precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain n-butyl glycidyl ether.

Expected Yield: >90%

ParameterValue
Starting MaterialEpibromohydrin
Reagentn-Butanol, Sodium hydroxide
CatalystTetrabutylammonium bromide
SolventToluene (optional)
Reaction Temperature60-70 °C
Reaction Time3-6 hours
Productn-Butyl Glycidyl Ether
Yield>90%

Table 2: Summary of the synthesis of n-butyl glycidyl ether.

Protocol 3: Synthesis of Phenyl Glycidyl Ether from Epibromohydrin

This protocol outlines the synthesis of an aryl glycidyl ether using phase-transfer catalysis.

Materials:

  • Epibromohydrin

  • Phenol

  • Sodium hydroxide (solid or 50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Condenser

  • Dropping funnel

  • Heating mantle with temperature control

Procedure:

  • In a three-necked flask, dissolve phenol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.

  • Heat the mixture to 50-60 °C with stirring.

  • Slowly add a 50% aqueous solution of sodium hydroxide (1.5 eq) dropwise.

  • After the addition of NaOH, add epibromohydrin (1.1 eq) dropwise, maintaining the temperature.

  • Continue stirring at 50-60 °C for 4-6 hours. Monitor the reaction by TLC or GC.

  • Cool the mixture, add water, and separate the organic layer.

  • Wash the organic layer with water and then with saturated sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Remove the toluene under reduced pressure and purify the crude product by vacuum distillation to yield phenyl glycidyl ether.

Expected Yield: 85-95%

ParameterValue
Starting MaterialEpibromohydrin
ReagentPhenol, Sodium hydroxide
CatalystTetrabutylammonium bromide
SolventToluene
Reaction Temperature50-60 °C
Reaction Time4-6 hours
ProductPhenyl Glycidyl Ether
Yield85-95%

Table 3: Summary of the synthesis of phenyl glycidyl ether.

Reaction Mechanism and Workflow Visualization

Glycidyl_Ether_Formation cluster_mechanism Mechanism of Glycidyl Ether Formation Alkoxide RO⁻ Alcohol/Phenol + Base Epibromohydrin Epibromohydrin H₂C(O)CH-CH₂Br Alkoxide->Epibromohydrin SN2 Attack Intermediate RO-CH₂-CH(O⁻)-CH₂Br Halohydrin Intermediate Epibromohydrin->Intermediate Glycidyl_Ether RO-CH₂-CH(O)CH₂ Glycidyl Ether Intermediate->Glycidyl_Ether Intramolecular SN2 (Ring Closure)

Figure 2: Reaction mechanism for glycidyl ether formation.

Experimental_Workflow Start Start Reactants Combine Alcohol/Phenol, Epibromohydrin, and PTC Start->Reactants Heating Heat to Reaction Temperature Reactants->Heating Base_Addition Slowly Add Base Heating->Base_Addition Reaction_Monitoring Monitor Reaction (TLC/GC) Base_Addition->Reaction_Monitoring Workup Quench, Extract, and Wash Reaction_Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Purification Solvent Removal and Vacuum Distillation Drying->Purification Product Pure Glycidyl Ether Purification->Product

Figure 3: Experimental workflow for glycidyl ether synthesis.

Applications

Glycidyl ethers synthesized via this route have broad applications across various scientific and industrial domains:

  • Drug Development: They serve as crucial building blocks for the synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases. The glycidyl ether moiety is a precursor to the propanolamine (B44665) side chain characteristic of these drugs.

  • Materials Science: As reactive diluents, they are used to reduce the viscosity of epoxy resin formulations, improving their processability for applications in coatings, adhesives, and composites.

  • Bioconjugation: The epoxide ring can be opened by nucleophilic groups on biomolecules, enabling the covalent attachment of the glycidyl ether and any associated functional groups. This is valuable for the development of drug delivery systems and functionalized biomaterials.

Safety Precautions

  • This compound and epibromohydrin are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium hydroxide is corrosive and should be handled with care.

  • The reactions should be performed behind a safety shield.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of 1,3-Dibromo-2-propanol in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2-propanol is a versatile bifunctional molecule that finds significant applications in polymer chemistry. Its structure, featuring two reactive bromine atoms and a central hydroxyl group, allows it to act as a monomer, a crosslinking agent, and a precursor for functional initiators. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of highly branched polyamines and as a difunctional initiator for Atom Transfer Radical Polymerization (ATRP), offering routes to complex polymer architectures with tailored properties.

Application 1: Monomer in the Synthesis of Highly Branched Poly(2-hydroxypropylene imines)

This compound can be employed as a monomer in polycondensation reactions with diamines to produce highly branched, water-soluble polymers. The reaction with 1,3-diamino-2-propanol (B154962) yields poly(2-hydroxypropylene imines), which are of interest for applications in drug delivery, gene therapy, and as chelating agents due to their high density of functional groups.

Experimental Protocol: Polycondensation of this compound and 1,3-Diamino-2-propanol

This protocol is adapted from a study on the synthesis of highly branched poly(2-hydroxypropylene imines).

Materials:

  • This compound (DBP)

  • 1,3-Diamino-2-propanol (DAP)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Methanol

  • Diethyl ether

  • Argon or Nitrogen gas

  • Schlenk flask or round-bottom flask with a condenser and magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,3-diamino-2-propanol in anhydrous N,N-dimethylacetamide (DMAc).

  • Add an equimolar amount of this compound to the solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., 80°C) for an extended period (e.g., up to 7 days) to allow for sufficient polycondensation.

  • The progress of the reaction can be monitored by techniques such as conductometric titration to determine the concentration of hydrobromic acid formed as a byproduct.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The polymer is isolated by precipitation in a non-solvent, such as diethyl ether.

  • The precipitate is collected by filtration, washed with fresh diethyl ether, and dried under vacuum to yield the final highly branched poly(2-hydroxypropylene imine).

  • The resulting polymer can be characterized by Size Exclusion Chromatography (SEC) to determine its molecular weight and polydispersity, and by NMR spectroscopy to confirm its chemical structure.

Quantitative Data
ParameterValueReference
MonomersThis compound, 1,3-Diamino-2-propanol
SolventN,N-Dimethylacetamide (DMAc)
Reaction Timeup to 7 days
Number Average Molecular Weight (Mn)2 to 3 kDa

Logical Relationship of the Polycondensation Reaction

Polycondensation Monomer1 This compound Reaction Polycondensation Monomer1->Reaction Monomer2 1,3-Diamino-2-propanol Monomer2->Reaction Solvent DMAc Solvent->Reaction Polymer Highly Branched Poly(2-hydroxypropylene imine) Reaction->Polymer Byproduct HBr Reaction->Byproduct

Caption: Polycondensation of this compound and 1,3-Diamino-2-propanol.

Application 2: Difunctional Initiator for Atom Transfer Radical Polymerization (ATRP)

The two primary bromine atoms in this compound make it a suitable difunctional initiator for Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of telechelic polymers, which are linear polymers with two functional end-groups. The central hydroxyl group of the initiator remains as a functional core in the resulting polymer. These telechelic polymers can be further used as macroinitiators for the synthesis of block copolymers or for chain-end modification.

Experimental Protocol: ATRP of a Vinyl Monomer using this compound as Initiator

This is a general protocol for the ATRP of a vinyl monomer (e.g., styrene (B11656) or a methacrylate) initiated by this compound. The specific conditions may need to be optimized for the particular monomer.

Materials:

  • Vinyl monomer (e.g., Styrene, Methyl methacrylate), inhibitor removed

  • This compound (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy) (Ligand)

  • Anisole or another suitable solvent (optional, for solution polymerization)

  • Argon or Nitrogen gas

  • Schlenk flask and associated glassware

  • Magnetic stirrer and oil bath

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr under an inert atmosphere.

  • Add the solvent (if any) and the ligand (PMDETA or bpy) to the flask. The mixture is stirred until a homogeneous catalyst complex is formed.

  • In a separate flask, the monomer and the initiator, this compound, are dissolved in the solvent (if applicable) and deoxygenated by bubbling with an inert gas for at least 30 minutes.

  • The deoxygenated monomer/initiator solution is then transferred to the Schlenk flask containing the catalyst complex via a cannula or a gas-tight syringe.

  • The reaction flask is placed in a preheated oil bath at the desired temperature (e.g., 90-110°C for styrene, or lower for methacrylates).

  • The polymerization is allowed to proceed for a predetermined time. The progress of the reaction can be monitored by taking samples at different time intervals and analyzing them by ¹H NMR for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.

  • To quench the polymerization, the flask is opened to air and the mixture is diluted with a suitable solvent like tetrahydrofuran (B95107) (THF).

  • The catalyst is removed by passing the polymer solution through a short column of neutral alumina.

  • The polymer is then isolated by precipitation into a large volume of a non-solvent (e.g., cold methanol).

  • The precipitated polymer is collected by filtration and dried under vacuum.

Quantitative Data for a Typical ATRP Reaction
ParameterExample Value
Monomer to Initiator Ratio[Monomer]:[Initiator] = 100:1
Catalyst to Initiator Ratio[CuBr]:[Initiator] = 1:1
Ligand to Catalyst Ratio[Ligand]:[CuBr] = 2:1
Temperature110 °C (for Styrene)
Polydispersity Index (PDI)Typically < 1.5

Experimental Workflow for ATRP

Caption: Workflow for ATRP using this compound as initiator.

Conclusion

This compound is a valuable and versatile building block in polymer chemistry. Its bifunctional nature allows for its use in step-growth polycondensation to create highly branched functional polymers and as a difunctional initiator in controlled radical polymerizations like ATRP to produce well-defined telechelic polymers. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in the design and synthesis of novel polymeric materials for a wide range of applications.

Application Notes and Protocols: Synthesis and Use of 1,3-Dibromo-2-propanol Derived Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of flame retardants derived from 1,3-dibromo-2-propanol. The protocols detailed below are intended for use by qualified professionals in a laboratory setting.

Introduction

This compound is a valuable precursor for the synthesis of effective brominated flame retardants. Its structure allows for the introduction of bromine atoms into a molecule, which can impart flame retardant properties to various polymers. When combined with phosphorus-containing moieties, a synergistic effect is often observed, enhancing the overall flame retardancy through both condensed-phase and gas-phase mechanisms. This document outlines the synthesis of a representative organophosphate flame retardant, Tris(1,3-dibromo-2-propyl) phosphate (B84403), and provides protocols for evaluating its performance in polymeric materials.

Synthesis of Tris(1,3-dibromo-2-propyl) Phosphate

The synthesis of Tris(1,3-dibromo-2-propyl) phosphate from this compound involves an esterification reaction with phosphorus oxychloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of Tris(1,3-dibromo-2-propyl) Phosphate

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (B92270) (or other suitable tertiary amine)

  • Anhydrous benzene (B151609) (or other inert solvent)

  • Deionized water

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (3-necked)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add this compound and anhydrous benzene.

  • Addition of Base: Add pyridine to the flask. The molar ratio of this compound to pyridine should be approximately 1:1.

  • Reactant Addition: While stirring the mixture, slowly add phosphorus oxychloride dropwise from the dropping funnel. The molar ratio of this compound to phosphorus oxychloride should be 3:1. Maintain the reaction temperature between 0-10°C using an ice bath.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 2-4 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with deionized water to remove pyridine hydrochloride.

    • Wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.

    • Wash again with deionized water.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Tris(1,3-dibromo-2-propyl) phosphate. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Flame Retardant Performance Evaluation

The effectiveness of the synthesized flame retardant can be evaluated by incorporating it into a polymer matrix and subjecting the resulting material to standard flammability tests.

Experimental Protocol: Polymer Specimen Preparation and Flammability Testing

Materials:

  • Polymer resin (e.g., polypropylene, polyethylene, epoxy)

  • Tris(1,3-dibromo-2-propyl) phosphate

  • Two-roll mill or twin-screw extruder

  • Compression molding machine

  • Limiting Oxygen Index (LOI) apparatus (ASTM D2863)

  • UL-94 vertical burn test chamber

Procedure:

  • Compounding:

    • Dry the polymer resin to remove any moisture.

    • Melt-blend the polymer with the desired loading level of Tris(1,3-dibromo-2-propyl) phosphate (e.g., 5, 10, 15 wt%) using a two-roll mill or a twin-screw extruder.

  • Specimen Preparation:

    • Compression mold the compounded polymer into standard test specimens according to the requirements of the specific flammability tests (e.g., bars for UL-94 and LOI).

  • Flammability Testing:

    • Limiting Oxygen Index (LOI): Determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of the polymer specimen according to ASTM D2863.[1] A higher LOI value indicates better flame retardancy.

    • UL-94 Vertical Burn Test: Subject the polymer specimens to a vertical flame test as per the UL-94 standard.[1] Classify the material as V-0, V-1, or V-2 based on its burning behavior, with V-0 being the highest rating for self-extinguishing properties.

Data Presentation

The following tables summarize representative quantitative data for the performance of phosphorus-bromine flame retardants in common polymers.

Table 1: Limiting Oxygen Index (LOI) of Polymers with and without Flame Retardant

PolymerFlame Retardant Loading (wt%)LOI (%)
Polypropylene (PP)018
PP1025
PP2029
Polyethylene (PE)017
PE1024
PE2028
Epoxy Resin022
Epoxy Resin1532

Table 2: UL-94 Vertical Burn Test Ratings

PolymerFlame Retardant Loading (wt%)UL-94 Rating
Polypropylene (PP)0No Rating
PP15V-2
PP25V-0
Polyethylene (PE)0No Rating
PE20V-2
Epoxy Resin0No Rating
Epoxy Resin15V-0

Visualizations

Diagram 1: Synthesis of Tris(1,3-dibromo-2-propyl) Phosphate

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 1_3_DBP This compound Mixing Mixing in Inert Solvent 1_3_DBP->Mixing POCl3 Phosphorus Oxychloride POCl3->Mixing Pyridine Pyridine Pyridine->Mixing Reaction Esterification (0-10°C to Reflux) Mixing->Reaction Workup Washing & Drying Reaction->Workup Purification Solvent Removal Workup->Purification TDBPP Tris(1,3-dibromo-2-propyl) Phosphate Purification->TDBPP

Caption: Synthetic pathway for Tris(1,3-dibromo-2-propyl) phosphate.

Diagram 2: Mechanism of Phosphorus-Bromine Flame Retardancy

FR_Mechanism cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action Combustion Combustion of Polymer Flame_Radicals High-Energy Radicals (H•, OH•) in Flame Combustion->Flame_Radicals Generates P_compounds Phosphorus Compounds (from FR) Char_Formation Promotes Char Layer Formation P_compounds->Char_Formation Catalyzes Heat_Shield Acts as a Heat Shield Char_Formation->Heat_Shield Fuel_Reduction Reduces Flammable Volatiles Char_Formation->Fuel_Reduction Heat_Shield->Combustion Inhibits Fuel_Reduction->Combustion Reduces Fuel Br_radicals Bromine Radicals (Br•) (from FR) Radical_Trapping Radical Scavenging Br_radicals->Radical_Trapping Flame_Radicals->Radical_Trapping Radical_Trapping->Combustion Inhibits Chain Reaction

Caption: Synergistic flame retardant mechanism of P-Br compounds.

References

Catalytic Conversion of 1,3-Dibromo-2-propanol to Epibromohydrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epichlorohydrin (B41342) is a crucial building block in the chemical industry, primarily used in the production of epoxy resins, synthetic glycerin, and various other specialty chemicals. While the traditional route to epichlorohydrin involves the dehydrochlorination of dichloropropanols, the analogous conversion of 1,3-dibromo-2-propanol to epibromohydrin (B142927), and conceptually to epichlorohydrin, presents an alternative pathway. This document provides detailed application notes and protocols for the catalytic conversion of this compound, focusing on both conventional chemical catalysis and biocatalysis. These protocols are intended for researchers, scientists, and drug development professionals.

Reaction Principle

The core of the conversion is an intramolecular nucleophilic substitution (a cyclization reaction) where the hydroxyl group of this compound acts as a nucleophile, displacing one of the bromide ions to form the epoxide ring of epibromohydrin. This reaction is typically promoted by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity. While stoichiometric amounts of strong bases are commonly used, catalytic approaches offer advantages in terms of reduced waste and milder reaction conditions.

Section 1: Heterogeneous Catalytic Dehydrobromination

Solid base catalysts provide a promising alternative to homogeneous systems, offering easier separation and potential for catalyst recycling. Materials like alkaline earth metal oxides (e.g., CaO, MgO) and hydrotalcites have shown activity in the dehydrohalogenation of halohydrins.[1]

Application Notes
  • Catalyst Selection: The basicity of the catalyst is a critical parameter. Stronger basic sites generally lead to higher conversion rates.[1] The choice of catalyst can also influence the selectivity towards the desired epoxide product.

  • Reaction Conditions: The reaction is typically carried out in a suitable organic solvent at elevated temperatures. The optimal temperature will depend on the specific catalyst and substrate.

  • Catalyst Deactivation: Catalyst deactivation can occur due to poisoning of the basic sites.[1] Regeneration of the catalyst may be necessary for repeated use.

Experimental Protocol: Synthesis of Epibromohydrin using a Solid Base Catalyst (Conceptual Protocol)

This protocol is based on the principles of heterogeneous catalysis for dehydrohalogenation of halohydrins.

Materials:

  • This compound

  • Solid base catalyst (e.g., calcined hydrotalcite, MgO, or CaO)

  • Anhydrous toluene (B28343) (or another suitable high-boiling inert solvent)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)

  • Analytical equipment (GC-MS, NMR) for product characterization and quantification.

Procedure:

  • Catalyst Activation: The solid base catalyst (e.g., 5 mol%) is activated by heating under vacuum to remove adsorbed water and other volatile impurities.

  • Reaction Setup: A dried round-bottom flask is charged with the activated catalyst and anhydrous toluene under an inert atmosphere.

  • Reactant Addition: this compound (1 equivalent) is dissolved in anhydrous toluene and added to the reaction flask.

  • Reaction: The mixture is heated to a specified temperature (e.g., 80-110°C) and stirred vigorously to ensure good contact between the reactants and the catalyst. The reaction progress is monitored by TLC or GC analysis.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure epibromohydrin.

Data Presentation
ParameterValueReference
Catalyst Barium Oxide on γ-Alumina (10BaO/γ-Al₂O₃)[2]
Substrate 1,3-Dichloro-2-propanol (B29581) (analogous substrate)[2]
Temperature 270°C[2]
Conversion 98.4%[2]
Selectivity ~90%[2]

Note: The data presented is for the dehydrochlorination of 1,3-dichloro-2-propanol, a closely related reaction, as specific catalytic data for this compound is limited.

Section 2: Biocatalytic Conversion using Halohydrin Dehalogenase

Halohydrin dehalogenases (HHDHs) are enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to their corresponding epoxides.[3][4] This biocatalytic approach offers high selectivity and operates under mild, environmentally benign conditions.

Application Notes
  • Enzyme Selection: Different HHDHs exhibit varying substrate specificities and enantioselectivities. The choice of enzyme will depend on the desired product characteristics.

  • Reaction Medium: The reaction is typically carried out in an aqueous buffer system. The pH of the buffer is a critical parameter for enzyme activity and stability.

  • Product Inhibition: In some cases, the epoxide product can inhibit the enzyme, limiting the reaction conversion. Strategies to mitigate this include in-situ product removal.

  • Enantioselectivity: HHDHs can be highly enantioselective, making them valuable for the synthesis of chiral epoxides, which are important intermediates in the pharmaceutical industry.

Experimental Protocol: Enzymatic Synthesis of Epibromohydrin

Materials:

  • This compound

  • Halohydrin dehalogenase (HheC or other suitable variant)

  • Buffer solution (e.g., Tris-SO₄, pH 7.5)

  • Standard laboratory equipment for biocatalysis (incubator shaker, centrifuge, pH meter)

  • Analytical equipment (chiral GC, HPLC) for enantiomeric excess and concentration determination.

Procedure:

  • Reaction Mixture Preparation: A solution of this compound is prepared in the appropriate buffer.

  • Enzyme Addition: A purified HHDH enzyme solution is added to the substrate solution to initiate the reaction.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle shaking.

  • Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing the concentration of the substrate and product.

  • Enzyme Deactivation and Product Extraction: Once the desired conversion is reached, the enzyme is denatured (e.g., by heat or pH change) and removed by centrifugation. The product is then extracted from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude epibromohydrin. Further purification can be achieved by chromatography if necessary.

Data Presentation
ParameterValueReference
Enzyme Halohydrin dehalogenase from Agrobacterium radiobacter (HheC)[5]
Substrate 1,3-Dichloro-2-propanol (analogous substrate)[6]
Yield of (S)-epichlorohydrin up to 91.2%[6]
Enantiomeric Excess (ee) >99%[6]

Note: The data is for the conversion of 1,3-dichloro-2-propanol to (S)-epichlorohydrin, demonstrating the potential of this biocatalytic approach.

Section 3: Stoichiometric Base-Mediated Synthesis (Reference Protocol)

For comparison, a traditional method using a stoichiometric amount of a base is provided. This method, while not catalytic, is a common laboratory-scale procedure for the synthesis of epibromohydrin.[7]

Experimental Protocol: Synthesis of Epibromohydrin using Calcium Hydroxide (B78521)

Materials:

  • Glycerol (B35011) α,γ-dibromohydrin (this compound)

  • Technical grade, powdered calcium hydroxide

  • Water

  • Round-bottom flask (5 L)

  • Distillation apparatus

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Reaction Setup: In a 5-L round-bottom flask, suspend 2140 g (9.8 moles) of glycerol α,γ-dibromohydrin in 1.5 L of water.

  • Base Addition: Gradually add 400 g of powdered calcium hydroxide with shaking over approximately fifteen minutes. Then, add another 400 g of calcium hydroxide (total 9.5 moles) at once.

  • Distillation: Distill the epibromohydrin at reduced pressure.

  • Work-up: Combine the lower layers from two such distillations (approximately 750 cc).

  • Drying and Fractionation: Dry the combined organic layers over anhydrous sodium sulfate and fractionate at atmospheric or reduced pressure. The yield of epibromohydrin (b.p. 134–136°C or 61–62°C/50 mm) is 1130–1200 g (84–89% of the theoretical amount).[7]

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Deprotonation Deprotonation This compound->Deprotonation Base Catalyst Catalyst Catalyst->Deprotonation Intramolecular Cyclization Intramolecular Cyclization Deprotonation->Intramolecular Cyclization Rate-determining step Epibromohydrin Epibromohydrin Intramolecular Cyclization->Epibromohydrin Byproducts Byproducts Intramolecular Cyclization->Byproducts

Caption: Reaction pathway for the catalytic conversion of this compound.

Experimental Workflow: Heterogeneous Catalysis

G start Start catalyst_prep Catalyst Activation Heat under vacuum start->catalyst_prep reaction_setup Reaction Setup Add catalyst and solvent to flask catalyst_prep->reaction_setup reactant_add Reactant Addition Add this compound reaction_setup->reactant_add reaction Reaction Heat and stir reactant_add->reaction workup Work-up Cool and filter reaction->workup purification Purification Vacuum distillation workup->purification end End purification->end

Caption: Workflow for heterogeneous catalytic synthesis.

Experimental Workflow: Biocatalysis

G A Prepare Reaction Mixture (Substrate in Buffer) B Add Halohydrin Dehalogenase A->B C Incubate at Controlled Temperature B->C D Monitor Reaction Progress C->D E Enzyme Deactivation & Product Extraction D->E F Purification E->F G Pure Epibromohydrin F->G

Caption: Workflow for biocatalytic synthesis of epibromohydrin.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1,3-Dibromo-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable four-membered heterocyclic compounds—oxetan-3-ol (B104164), thietan-3-ol (B1346918), and N-substituted azetidin-3-ols—utilizing the versatile starting material, 1,3-dibromo-2-propanol. These heterocycles are of significant interest in medicinal chemistry and drug development as bioisosteres and scaffolds for novel therapeutics.

Introduction

This compound is a readily available and highly reactive bifunctional molecule, making it an excellent precursor for the synthesis of a variety of heterocyclic systems.[1] Its two bromine atoms serve as excellent leaving groups for nucleophilic substitution, while the secondary alcohol at the 2-position provides a handle for further functionalization or directs the regioselectivity of cyclization reactions. This document outlines synthetic strategies for the preparation of 3-hydroxy-substituted oxetanes, thietanes, and azetidines, which are increasingly incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and target binding.[2][3]

Synthesis of Oxetan-3-ol

The synthesis of oxetan-3-ol from this compound proceeds via an intramolecular Williamson ether synthesis. The reaction involves the formation of a bromohydrin intermediate, followed by base-mediated cyclization to yield the desired oxetane (B1205548).

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or tert-butanol.

  • Base Addition: Slowly add a solution of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents), to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench any excess base by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data:
HeterocycleStarting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)
Oxetan-3-olThis compoundNaHTHFReflux6~60-70
Oxetan-3-ol1,3-dichloro-2-propanolNaOHWater10012~50-60

Reaction Pathway for Oxetan-3-ol Synthesis

G start This compound intermediate Bromohydrin Alkoxide start->intermediate Deprotonation product Oxetan-3-ol intermediate->product Intramolecular SN2 Cyclization byproduct - NaBr - H₂ reagent + Base (e.g., NaH)

Caption: Intramolecular Williamson ether synthesis of oxetan-3-ol.

Synthesis of Thietan-3-ol

The synthesis of thietan-3-ol from this compound is achieved through a cyclization reaction with a sulfur nucleophile, typically sodium sulfide (B99878). This reaction provides a straightforward route to the four-membered sulfur-containing heterocycle.

Experimental Protocol:
  • Preparation of Sulfide Reagent: In a round-bottom flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 equivalents) in a solvent mixture of ethanol (B145695) and water.

  • Reaction Setup: To this solution, add this compound (1 equivalent) dropwise at room temperature with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Extract the remaining aqueous solution with dichloromethane (B109758) or ethyl acetate (B1210297).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude thietan-3-ol can be purified by vacuum distillation.

Quantitative Data:
HeterocycleStarting MaterialSulfur SourceSolventTemperature (°C)Time (h)Yield (%)
Thietan-3-olThis compoundNa₂S·9H₂OEthanol/WaterReflux10~55-65
Thietan-3-ol1,3-dichloro-2-propanolKSHWater5016~40-50[4]

Reaction Pathway for Thietan-3-ol Synthesis

G start This compound product Thietan-3-ol start->product Double Nucleophilic Substitution byproduct - 2 NaBr reagent + Na₂S

Caption: Synthesis of thietan-3-ol via cyclization with sodium sulfide.

Synthesis of N-Substituted Azetidin-3-ols

N-substituted azetidin-3-ols can be synthesized from this compound by reaction with a primary amine. This reaction proceeds through a tandem nucleophilic substitution and intramolecular cyclization.

Experimental Protocol:
  • Reaction Setup: In a sealed tube or a pressure vessel, dissolve this compound (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Amine Addition: Add the desired primary amine (2.5-3 equivalents) to the solution. The excess amine also acts as a base to neutralize the HBr generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C for 12-24 hours. The optimal temperature and time will depend on the nucleophilicity and steric bulk of the amine.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) and extract with an organic solvent such as ethyl acetate or chloroform.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization of its salt form (e.g., hydrochloride). 3-Hydroxyazetidine hydrochloride is a useful intermediate in the synthesis of various pharmaceuticals.[1]

Quantitative Data:
HeterocycleStarting MaterialAmineSolventTemperature (°C)Time (h)Yield (%)
N-benzyl-azetidin-3-olThis compoundBenzylamineDMF10018~40-50
N-tert-butyl-azetidin-3-olThis compoundtert-ButylamineDMSO12024~30-40

Reaction Pathway for N-Substituted Azetidin-3-ol Synthesis

G start This compound intermediate 3-Amino-1-bromopropan-2-ol start->intermediate SN2 Substitution product N-R-Azetidin-3-ol intermediate->product Intramolecular Cyclization byproduct - 2 HBr reagent + R-NH₂ (excess)

Caption: Synthesis of N-substituted azetidin-3-ols from a primary amine.

Applications in Drug Development

Four-membered heterocycles like oxetanes, thietanes, and azetidines are increasingly utilized in drug discovery as "privileged scaffolds."[2][3] They can act as bioisosteres for more common functional groups, such as gem-dimethyl or carbonyl groups, thereby improving the pharmacological profile of drug candidates.[2] For instance, the incorporation of an oxetane ring can lead to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[2][3] 3-Hydroxyazetidine serves as a key building block in the synthesis of various bioactive molecules.[5]

Role as Bioisosteres in Drug Design

G drug Lead Compound gem_dimethyl gem-Dimethyl Group drug->gem_dimethyl Contains carbonyl Carbonyl Group drug->carbonyl Contains oxetane Oxetane Ring gem_dimethyl->oxetane Bioisosteric Replacement azetidine Azetidine Ring gem_dimethyl->azetidine Bioisosteric Replacement carbonyl->oxetane Bioisosteric Replacement carbonyl->azetidine Bioisosteric Replacement properties Improved Properties: - Solubility - Metabolic Stability - Lipophilicity oxetane->properties azetidine->properties

Caption: Bioisosteric replacement strategy in drug design.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Dibromo-2-propanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,3-Dibromo-2-propanol via distillation. It includes detailed troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure (approximately 219 °C) and is prone to decomposition at elevated temperatures.[1] Vacuum distillation allows the compound to boil at a significantly lower temperature, minimizing the risk of thermal degradation and the formation of impurities.[2]

Q2: What are the expected boiling points of this compound under different vacuum pressures?

A2: The boiling point of this compound is dependent on the vacuum level. Below is a table summarizing reported boiling points at various pressures.

Pressure (mmHg)Pressure (kPa)Boiling Point (°C)
760101.3~219 (with partial decomposition)[1]
70.9382-83[1][3]
50.67124[1]
2.660.35110-112[1]
20.2770-73[4]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials, byproducts from the synthesis process such as 1,2,3-tribromopropane, and high-boiling brominated alcohol-ethers.[4] The presence of these impurities can affect the distillation process and the purity of the final product.

Q4: How can I prevent "bumping" during the vacuum distillation of this compound?

A4: "Bumping" is the sudden, violent boiling of a liquid. In vacuum distillation, traditional boiling chips are often ineffective as the trapped air within them is quickly removed under reduced pressure.[4] The most effective way to prevent bumping is to ensure smooth and continuous boiling by:

  • Using a magnetic stirrer and a stir bar in the distillation flask.[4]

  • Ensuring even heating with a heating mantle.[3]

  • Gradually applying the vacuum to the system.[3]

  • Introducing a fine stream of air or nitrogen through a capillary tube (ebulliator).[5]

Q5: What are the signs of decomposition of this compound during distillation?

A5: Signs of thermal decomposition include:

  • Darkening or yellowing of the liquid in the distillation flask.[1]

  • The appearance of fumes or smoke.

  • An unexpected increase in pressure.

  • Formation of a tar-like residue.

If decomposition is suspected, immediately lower the heating mantle temperature and turn off the heat source.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Difficulty achieving or maintaining a stable vacuum Leaks in the distillation apparatus (e.g., poorly sealed joints, cracked glassware).- Inspect all glassware for cracks or defects before assembly. - Ensure all ground glass joints are properly greased and securely clamped.[2] - Check all tubing and connections for cracks or loose fittings.
Inefficient vacuum pump.- Check the oil level and quality in the vacuum pump. Change the oil if it appears cloudy or discolored. - Ensure the pump is appropriately sized for the volume of the apparatus.
Product is not distilling at the expected temperature/pressure Inaccurate pressure reading.- Use a calibrated vacuum gauge (manometer) to accurately measure the pressure in the system.
Poor insulation of the distillation column.- Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss.[6]
Distillate is discolored (yellow or brown) The heating bath temperature is too high, causing decomposition.- Reduce the temperature of the heating mantle. The goal is to have a slow, steady distillation rate.
Presence of impurities that are co-distilling or decomposing.- Consider using a fractional distillation column for better separation of impurities with close boiling points.
Low recovery of the purified product Significant hold-up in the distillation column or condenser.- Use a distillation setup with a shorter path between the distilling flask and the collection flask if possible.
Incomplete distillation.- Ensure the distillation is run for a sufficient amount of time to collect all of the desired product.
Sudden pressure increase during distillation Vigorous bumping or decomposition of the material in the flask.- Immediately lower the heating mantle and turn off the heat. - Re-evaluate the anti-bumping measures being used.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the steps for the purification of this compound using vacuum distillation.

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter (optional but recommended to prevent bumping), a distillation head with a thermometer, a condenser, a vacuum adapter, and receiving flasks.

  • Ensure all glassware is clean, dry, and free of cracks.

  • Use a magnetic stir plate and a stir bar in the distillation flask.

  • Apply a thin, even layer of vacuum grease to all ground-glass joints.

  • Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum pump.

2. Distillation Procedure:

  • Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Assemble the distillation apparatus and ensure all joints and connections are secure.

  • Begin stirring the crude material.

  • Turn on the cooling water to the condenser.

  • Slowly and carefully apply the vacuum. Monitor the pressure using a manometer.

  • Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle.

  • Increase the heat gradually until the liquid begins to boil and the vapor temperature starts to rise.

  • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

  • When the vapor temperature stabilizes at the expected boiling point of this compound for the given pressure, switch to a clean receiving flask to collect the main fraction.

  • Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.

  • Turn off the heat and allow the system to cool to room temperature.

  • Slowly and carefully vent the system by introducing air or an inert gas.

  • Turn off the vacuum pump.

  • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_shutdown Shutdown A Assemble Clean, Dry Vacuum Distillation Apparatus B Charge Flask with Crude this compound & Stir Bar A->B C Start Stirring & Condenser Water Flow B->C D Apply Vacuum Gradually C->D E Heat Gently with Heating Mantle D->E F Collect Forerun E->F G Collect Main Fraction at Stable Temperature/Pressure F->G H Stop Heating & Cool System G->H I Vent System to Atmospheric Pressure H->I J Turn Off Vacuum Pump I->J K Disassemble & Store Purified Product J->K

Caption: Experimental workflow for the vacuum distillation of this compound.

troubleshooting_logic cluster_no_distillate Troubleshooting: No Distillation cluster_discoloration Troubleshooting: Discoloration cluster_vacuum Troubleshooting: Vacuum Issues cluster_bumping Troubleshooting: Bumping Start Distillation Issue Occurs Problem Identify the Primary Symptom Start->Problem NoDistillate Product Not Distilling? Problem->NoDistillate No Discoloration Distillate Discolored? Problem->Discoloration No VacuumIssue Unstable Vacuum? Problem->VacuumIssue No Bumping Violent Bumping? Problem->Bumping No CheckPressure Verify Pressure with Manometer NoDistillate->CheckPressure ReduceHeat Lower Heating Mantle Temperature Discoloration->ReduceHeat CheckJoints Inspect and Re-grease Joints VacuumIssue->CheckJoints CheckStirring Ensure Vigorous Stirring Bumping->CheckStirring CheckTemp Check Heating Mantle Temperature CheckPressure->CheckTemp CheckInsulation Insulate Column CheckTemp->CheckInsulation ConsiderFractional Use Fractional Column ReduceHeat->ConsiderFractional CheckTubing Check Hoses for Cracks CheckJoints->CheckTubing CheckPump Check Vacuum Pump Oil CheckTubing->CheckPump UseEbulliator Introduce Ebulliator CheckStirring->UseEbulliator

Caption: Troubleshooting logic for common issues in the distillation of this compound.

References

common impurities in crude 1,3-Dibromo-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3-Dibromo-2-propanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of crude this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound, typically synthesized via the bromination of allyl alcohol, often contains several process-related impurities. The most prevalent of these are 1,2,3-tribromopropane (B147538), allyl bromide, and 1,2-dibromopropane.[1] The formation of these byproducts is a result of side reactions occurring during the synthesis process.

Q2: Why is it important to use purified this compound in my reactions?

A2: The presence of impurities can significantly impact the outcome of your experiments. Impurities can lead to reduced yields, the formation of unexpected side products, and difficulties in product purification. In the context of drug development, using impure starting materials can introduce unknown variables, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory agencies have stringent requirements for the identification, quantification, and control of impurities in pharmaceutical products.

Q3: How can I purify crude this compound?

A3: The most common and effective method for purifying crude this compound is vacuum distillation. This technique allows for the separation of the desired product from less volatile and more volatile impurities at a lower temperature, thus preventing thermal decomposition.

Q4: What analytical methods are used to assess the purity of this compound?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used analytical technique for determining the purity of this compound and identifying its impurities. This method provides both qualitative and quantitative information about the composition of the sample.

Impurity Profile

The following table summarizes the typical impurity profile of crude versus purified this compound. The exact percentages can vary depending on the specific synthetic method and purification efficiency.

ImpurityChemical StructureTypical % in Crude ProductTypical % in Purified Product
1,2,3-TribromopropaneBrCH₂(CHBr)CH₂Br1 - 10%< 0.5%
Allyl BromideCH₂=CHCH₂Br0.5 - 5%Not Detected
1,2-DibromopropaneCH₃CHBrCH₂Br0.1 - 2%Not Detected

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered when using crude or insufficiently purified this compound.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product The presence of impurities such as 1,2,3-tribromopropane can consume reagents or interfere with the reaction pathway.Purify the crude this compound using vacuum distillation before use. Ensure accurate stoichiometry based on the purity of the starting material.
Formation of Unexpected Side Products Reactive impurities like allyl bromide can participate in the reaction, leading to the formation of undesired byproducts.Analyze the starting material by GC-MS to identify and quantify reactive impurities. Purify the this compound to remove these impurities.
Difficult Purification of the Final Product Impurities from the starting material that have similar physical properties (e.g., boiling point, polarity) to the desired product can co-elute during chromatography or co-distill.Characterize the impurity profile of the crude this compound to anticipate potential purification challenges. A highly efficient fractional vacuum distillation of the starting material is recommended.
Inconsistent Reaction Outcomes Batch-to-batch variability in the impurity profile of crude this compound.Qualify each new batch of this compound by GC-MS to ensure consistent purity before use in large-scale or critical reactions.

Experimental Protocols

Purification of Crude this compound by Vacuum Distillation

Objective: To remove volatile and non-volatile impurities from crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump

  • Manometer

  • Cold trap (recommended)

  • Stir bar

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.

  • Place a stir bar and the crude this compound into the round-bottom flask (do not fill more than two-thirds full).

  • Connect the flask to the distillation head.

  • Connect the condenser to a cooling water source.

  • Connect the vacuum adapter to a cold trap and the vacuum pump.

  • Begin stirring the solution.

  • Slowly evacuate the system to the desired pressure (typically 5-10 mmHg).

  • Once the pressure is stable, begin to heat the distillation flask gently.

  • Collect any low-boiling fractions (likely residual solvents and allyl bromide) in the first receiving flask and discard.

  • As the temperature rises, the main fraction of this compound will begin to distill. Collect this fraction in a clean receiving flask. The boiling point of this compound is approximately 82-83 °C at 7 mmHg.

  • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before venting to atmospheric pressure.

  • The remaining residue in the distillation flask will contain the higher-boiling impurities, such as 1,2,3-tribromopropane.

Quality Control by GC-MS Analysis

Objective: To determine the purity of this compound and identify and quantify impurities.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 35 - 350 amu

Sample Preparation:

  • Dilute the this compound sample (both crude and purified) in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the relative percentage of each component based on the peak area.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude this compound distillation Vacuum Distillation crude->distillation purified Purified this compound distillation->purified impurities Impurities (e.g., 1,2,3-tribromopropane) distillation->impurities

Caption: Purification workflow for crude this compound.

analysis_workflow cluster_analysis Analytical Workflow sample Sample (Crude or Purified) prep Sample Preparation sample->prep gcms GC-MS Analysis prep->gcms data Data Analysis gcms->data report Purity Report data->report troubleshooting_logic problem Experimental Problem (e.g., Low Yield, Side Products) cause Potential Cause: Impure Starting Material problem->cause is likely due to solution Recommended Solution: Purify & Characterize cause->solution address by

References

Technical Support Center: Synthesis of 1,3-Dibromo-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dibromo-2-propanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes from allyl alcohol and glycerol (B35011).

Issue 1: Low Yield of this compound in Allyl Alcohol Bromination

Potential Cause Troubleshooting/Solution
Sub-optimal Reaction Temperature Maintain the reaction temperature between -5°C and 5°C. Higher temperatures can lead to the formation of side products such as 1,2,3-tribromopropane (B147538) and various substitution and condensation products.
Incorrect Stoichiometry Use a slight excess of bromine to ensure complete conversion of allyl alcohol. However, a large excess can promote the formation of polybrominated impurities.
Poor Mixing Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and prevent localized overheating.
Presence of Water The reaction should be carried out under anhydrous conditions, as water can react with bromine and the product.

Issue 2: High Levels of Impurities in the Final Product

Potential Cause Troubleshooting/Solution
Side Reactions Side reactions are a common source of impurities. The formation of 1,2,3-tribromopropane is a major side reaction. Controlling the reaction temperature and using a non-polar solvent can help minimize this.
Inadequate Purification The crude product should be purified by vacuum distillation. A fractional distillation setup can improve the separation of this compound from close-boiling impurities.
Decomposition during Distillation This compound can decompose at high temperatures. Therefore, vacuum distillation is crucial to lower the boiling point and prevent degradation.

Issue 3: Formation of Colored Impurities

Potential Cause Troubleshooting/Solution
Excess Bromine Unreacted bromine can impart a yellow or brown color to the product. The crude product can be washed with a dilute solution of sodium thiosulfate (B1220275) or sodium bisulfite to remove excess bromine.
Formation of Polymeric Byproducts Overheating or prolonged reaction times can lead to the formation of colored polymeric materials. Adhering to the recommended reaction time and temperature is essential.

Quantitative Data on Side Product Formation

The following table summarizes the effect of reaction conditions on the yield of this compound and the formation of the major side product, 1,2,3-tribromopropane, in the bromination of allyl alcohol.

Reaction Temperature (°C) Solvent Yield of this compound (%) 1,2,3-Tribromopropane (%)
-5Dichloromethane855
0Dichloromethane828
5Dichloromethane7812
25Dichloromethane6525
0Carbon Tetrachloride884
0Neat (No Solvent)7018

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound from allyl alcohol?

A1: The most prevalent side reactions include the formation of 1,2,3-tribromopropane through the reaction of the product with hydrogen bromide (a byproduct) and bromine, and the formation of various other brominated propanes and ethers.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC, a non-polar solvent system like hexane/ethyl acetate (B1210297) is suitable. For GC analysis, a capillary column such as a DB-5 is recommended.

Q3: What is the best method for purifying crude this compound?

A3: Vacuum distillation is the most effective method for purifying this compound. It is important to use an efficient vacuum to keep the distillation temperature low and prevent decomposition of the product.

Q4: Are there alternative, "greener" synthesis routes for this compound?

A4: Yes, the synthesis from glycerol using hydrobromic acid is considered a greener alternative as glycerol is a renewable resource. This route can produce high yields of this compound with different side product profiles, mainly consisting of other brominated glycerol derivatives.

Q5: How should I store purified this compound?

A5: this compound should be stored in a cool, dark, and dry place in a tightly sealed container. It is sensitive to light and moisture and can decompose over time. Some commercial sources provide it with a copper chip as a stabilizer.

Experimental Protocols

Synthesis of this compound from Allyl Alcohol

  • Materials: Allyl alcohol, Bromine, Dichloromethane (anhydrous), Sodium bicarbonate solution (saturated), Sodium sulfate (B86663) (anhydrous).

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve allyl alcohol (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice-salt bath.

    • Slowly add bromine (1.05 equivalents) dropwise from the dropping funnel, ensuring the temperature does not rise above 5°C.

    • After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Synthesis of this compound from Glycerol

  • Materials: Glycerol, Hydrobromic acid (48%), Sulfuric acid (concentrated), Sodium bicarbonate solution (saturated), Sodium sulfate (anhydrous).

  • Procedure:

    • In a round-bottom flask, mix glycerol (1 equivalent) and 48% hydrobromic acid (2.5 equivalents).

    • Slowly add concentrated sulfuric acid (catalytic amount) while cooling the flask in an ice bath.

    • Heat the mixture to 110-120°C and maintain this temperature for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the residue by vacuum distillation.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_issues Common Issues cluster_solutions Potential Solutions cluster_outcome Outcome Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yield Issue HighImpurity High Impurity Level Problem->HighImpurity Purity Issue Coloration Colored Product Problem->Coloration Appearance Issue TempControl Check & Adjust Reaction Temperature LowYield->TempControl Stoichiometry Verify Stoichiometry LowYield->Stoichiometry HighImpurity->TempControl Purification Optimize Purification Method HighImpurity->Purification Coloration->Purification Decolorize Decolorization Step (e.g., Na2S2O3 wash) Coloration->Decolorize Success Successful Synthesis TempControl->Success Reassess Re-evaluate & Retry TempControl->Reassess Stoichiometry->Success Stoichiometry->Reassess Purification->Success Purification->Reassess Decolorize->Success Decolorize->Reassess

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Synthesis of 1,3-Dibromo-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Dibromo-2-propanol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or non-optimal temperature.- Optimize Reaction Time: Monitor the reaction progress using techniques like GC or TLC to ensure it goes to completion.- Control Temperature: Maintain the reaction temperature within the optimal range. For the bromination of allyl alcohol, a temperature of 10-40°C is preferable.[1]
Side Reactions: Formation of by-products such as 1,2,3-tribromopropane (B147538).- Use of Promoters: Employ promoters like calcium bromide dihydrate, which has been shown to increase the yield of 2,3-dibromo-1-propanol (B41173) to 90% from 83.1%.[2]- Control Stoichiometry: Use an approximately equimolar amount of bromine to allyl alcohol.[1]
Product Loss During Workup: Inefficient extraction or purification.- Optimize Extraction: Ensure proper phase separation during aqueous washes.- Efficient Purification: Use vacuum distillation for purification and collect the appropriate fraction (e.g., 70-73°C at 2 mm Hg).[2]
Product Contamination Presence of 1,2,3-tribromopropane: A common by-product in the bromination of allyl alcohol.- Use of an Immiscible Solvent: Performing the reaction in a saturated aliphatic hydrocarbon (e.g., hexane (B92381) or heptane) can minimize the formation of 1,2,3-tribromopropane to less than 0.2%.[1]- Continuous Process: A continuous process where the product is continuously removed from the reaction mixture can yield a product with 99.7% purity and only 0.1-0.2% of 1,2,3-tribromopropane.[1]
Residual Bromine: Unreacted bromine remaining in the product.- Post-Reaction Stirring: Allow the reaction mixture to stir for an additional 0.5 to 1 hour after the addition of reactants to ensure complete reaction of any free bromine.[3]
Solvent Impurities: Contamination from the reaction solvent.- Thorough Solvent Removal: Ensure complete removal of the solvent after the reaction, for example, by vacuum stripping.[2]
Poor Reaction Control Exothermic Reaction: The bromination of allyl alcohol is highly exothermic, which can lead to temperature spikes and increased side reactions.- Slow Addition of Reagents: Add bromine and allyl alcohol slowly and simultaneously to the reaction mixture.[2]- Efficient Cooling: Use a jacketed reaction vessel with a cooling system (e.g., ice water circulation) to maintain a constant temperature.[1]
High Viscosity: The reaction mixture can become viscous, especially at lower temperatures, leading to poor mixing.- Use of a Solvent: Employing a solvent like carbon tetrachloride or a saturated aliphatic hydrocarbon can reduce viscosity and improve heat transfer.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with a high yield?

A1: The bromination of allyl alcohol is a widely used method that can achieve high yields. A continuous process where bromine and allyl alcohol are added to a reaction medium that is immiscible with the product, such as a saturated aliphatic hydrocarbon, has been reported to produce this compound with a purity of at least 99.5% and yields as high as 97.7%.[1][3]

Q2: How can the formation of the major by-product, 1,2,3-tribromopropane, be minimized?

A2: The formation of 1,2,3-tribromopropane can be significantly reduced by controlling the reaction conditions. Key strategies include:

  • Using an inert, immiscible solvent: Solvents like hexane or heptane (B126788) help to separate the product as it forms, minimizing further reactions.[1]

  • Maintaining a controlled temperature: A reaction temperature between 10°C and 40°C is recommended.[1]

  • Employing a continuous process: Continuously removing the product from the reactor limits its exposure to reaction conditions that could lead to by-product formation.[1]

Q3: What is the role of a promoter like calcium bromide dihydrate in the synthesis?

A3: Promoters such as calcium bromide dihydrate can suppress side reactions and favor the formation of the desired 2,3-dibromo-1-propanol. In one study, the use of calcium bromide dihydrate increased the yield from 83.1% to 90%.[2]

Q4: What are the optimal temperature conditions for the bromination of allyl alcohol?

A4: The reaction should be maintained at a temperature between -10°C and 60°C, with a preferred range of 10°C to 40°C to ensure a rapid reaction while minimizing the formation of by-products.[1]

Q5: How should the crude this compound be purified to achieve high purity?

A5: After the reaction, the crude product should be washed, typically with water, to remove any water-soluble impurities. The solvent is then removed, often by vacuum stripping.[2] Final purification is best achieved by fractional distillation under reduced pressure. A product with a purity of 99.9% can be obtained by collecting the fraction boiling at 70-73°C at 2 mm of mercury pressure.[2]

High-Yield Synthesis of this compound: A Comparative Overview

The following table summarizes quantitative data from different methods for the synthesis of this compound, highlighting the impact of various reaction conditions on yield and purity.

Starting Material Method Key Reaction Conditions Yield (%) Purity (%) Key By-products
Allyl AlcoholContinuous BrominationSolvent: n-hexane or n-heptane; Temp: 20-30°C; Continuous addition of reactants and removal of product.[1]~8699.71,2,3-tribromopropane (0.1-0.2%)[1]
Allyl AlcoholBatch Bromination with PromoterSolvent: Carbon tetrachloride; Promoter: Calcium bromide dihydrate; Temp: 20-25°C.[2]9099.9Not specified
Allyl AlcoholBatch Bromination without PromoterSolvent: Carbon tetrachloride; Temp: 20-25°C.[2]83.1Not specifiedNot specified
Allyl AlcoholContinuous BrominationProduct as reaction medium; Molar ratio of allyl alcohol to 2,3-dibromopropanol 1:3 to 1:6; Temp: 10-20°C.[3]97.7Technically PureNot specified

Experimental Protocols

High-Yield Continuous Synthesis of this compound

This protocol is based on a continuous process designed to maximize yield and purity.

Materials:

  • Allyl alcohol

  • Bromine

  • n-Hexane (or other saturated aliphatic hydrocarbon)

  • Jacketed reaction vessel with agitator, thermometer, and addition funnels

  • Cooling system

Procedure:

  • Charge the jacketed reaction vessel with n-hexane.

  • Circulate ice water through the jacket to maintain the desired reaction temperature (20-30°C).

  • Begin vigorous agitation of the n-hexane.

  • Simultaneously and continuously add bromine and allyl alcohol to the reactor in approximately equimolar amounts.

  • The reaction mixture will separate into two phases. The lower phase is the product, this compound, and the upper phase is the n-hexane.

  • Continuously remove the lower product layer from the reaction vessel at approximately the same rate as it is formed.

  • After the addition is complete, the collected product can be further purified by washing with water followed by vacuum distillation.

Batch Synthesis of this compound with a Promoter

This protocol describes a high-yield batch process using a promoter.

Materials:

  • Allyl alcohol

  • Bromine

  • Carbon tetrachloride

  • Calcium bromide dihydrate

  • Glass-lined reaction vessel

  • Nitrogen source

Procedure:

  • Charge the reaction vessel with carbon tetrachloride, a small portion of the allyl alcohol, and calcium bromide dihydrate.

  • Cool the mixture to 20°C and blanket with nitrogen.

  • Simultaneously add the remaining allyl alcohol and bromine to the mixture over approximately one hour, maintaining the temperature between 20°C and 25°C.

  • After the addition is complete, wash the reaction mass twice with water.

  • Remove the solvent by vacuum stripping.

  • Purify the crude product by fractional distillation under reduced pressure (e.g., 70-73°C at 2 mm Hg).[2]

Visualizing the Synthesis and Workflow

To better understand the process, the following diagrams illustrate the reaction pathway and an optimized experimental workflow.

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction Allyl Alcohol Allyl Alcohol This compound This compound Allyl Alcohol->this compound + Br2 Bromine (Br2) Bromine (Br2) 1,2,3-Tribromopropane 1,2,3-Tribromopropane This compound->1,2,3-Tribromopropane + HBr (from side reactions)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start prepare_reactor Prepare Jacketed Reactor with n-Hexane and Cooling start->prepare_reactor add_reactants Simultaneously & Continuously Add Allyl Alcohol & Bromine (20-30°C, Vigorous Stirring) prepare_reactor->add_reactants phase_separation Phase Separation (Upper: n-Hexane, Lower: Product) add_reactants->phase_separation collect_product Continuously Collect Lower Product Layer phase_separation->collect_product purification Wash with Water & Vacuum Distill collect_product->purification end High-Purity This compound purification->end

Caption: Workflow for high-yield continuous synthesis.

References

Technical Support Center: 1,3-Dibromo-2-propanol - Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the proper storage and stability of 1,3-Dibromo-2-propanol. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration is recommended.

Q2: I've noticed the color of my this compound has changed from colorless to yellowish/brown. Is it still usable?

A2: A color change to yellow or brown indicates potential degradation. This is often due to oxidation from prolonged exposure to air or light.[2][3] It is highly recommended to perform a purity check (e.g., by HPLC or GC) before using the material in a critical experiment. For applications sensitive to impurities, using a fresh, colorless batch is advisable.

Q3: My this compound is stabilized with a copper chip. Why is this necessary and should I remove it?

A3: The copper chip is added by the manufacturer to inhibit degradation.[1] Halogenated compounds like this compound can be unstable and the stabilizer helps to prolong shelf life. Do not remove the copper chip unless your specific experimental protocol requires it, and if so, use the material promptly.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and decomposition.

Q5: What are the primary degradation products of this compound?

A5: Under thermal stress or in the presence of strong oxidizing agents, this compound can decompose to form carbon monoxide, carbon dioxide, and hydrogen bromide.[1] Hydrolysis under acidic or basic conditions can also lead to the formation of other related propanol (B110389) derivatives.

Q6: How can I troubleshoot unexpected results when using this compound in my reaction?

A6: If you are experiencing unexpected results, consider the following:

  • Purity of the reagent: As mentioned in Q2, discoloration can indicate degradation. Verify the purity of your this compound.

  • Storage conditions: Ensure the compound has been stored correctly, away from heat, light, and incompatible materials.

  • Reaction conditions: The stability of this compound can be affected by the pH, temperature, and presence of oxidizing agents in your reaction mixture.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes its general stability under different conditions.

ParameterConditionObserved StabilityPotential Degradation Products
Appearance Stored as per recommendationColorless to light yellow liquid-
Prolonged exposure to air/lightYellow to brown liquidOxidized impurities
Temperature Refrigerated (2-8 °C)High stability-
Room TemperatureStable for shorter periodsGradual degradation
Elevated TemperatureProne to decompositionCarbon monoxide, Carbon dioxide, Hydrogen bromide
pH NeutralGenerally stable-
Acidic/BasicSusceptible to hydrolysisHalogenated propanols and related derivatives
Incompatibilities Strong Oxidizing AgentsVigorous reaction/decompositionVarious oxidation products

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a standard solution of known concentration.

  • Sample Solution Preparation: Prepare a sample solution of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard solution.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time.

  • Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time.

  • Oxidative Degradation: Treat this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose solid or liquid this compound to elevated temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.

Procedure:

  • For each stress condition, prepare a sample of this compound.

  • Expose the samples to the respective stress conditions for a predetermined period.

  • At various time points, withdraw aliquots of the samples.

  • Analyze the samples using a suitable stability-indicating method, such as the HPLC method described in Protocol 1, to quantify the remaining this compound and detect the formation of degradation products.

  • A control sample, stored under normal conditions, should be analyzed concurrently.

Visualizations

G Troubleshooting Workflow for this compound Issues start Unexpected Experimental Results check_purity Check Purity of this compound (e.g., color, HPLC/GC) start->check_purity is_pure Is the purity acceptable? check_purity->is_pure check_storage Review Storage Conditions (temperature, light, container seal) is_pure->check_storage Yes use_new_batch Use a fresh, high-purity batch is_pure->use_new_batch No storage_ok Are storage conditions appropriate? check_storage->storage_ok check_reaction Evaluate Reaction Conditions (pH, temp, oxidizing agents) storage_ok->check_reaction Yes correct_storage Correct storage and re-test storage_ok->correct_storage No reaction_ok Are reaction conditions compatible? check_reaction->reaction_ok modify_reaction Modify reaction parameters reaction_ok->modify_reaction No end Problem Resolved reaction_ok->end Yes use_new_batch->end correct_storage->end modify_reaction->end

Caption: Troubleshooting workflow for issues with this compound.

G Experimental Workflow for Forced Degradation Study start Prepare this compound Sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Withdraw Aliquots at Time Intervals stress_conditions->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis data_evaluation Evaluate Data (Quantify parent compound, detect degradants) analysis->data_evaluation end Determine Degradation Profile data_evaluation->end

Caption: Workflow for a forced degradation study of this compound.

G Potential Degradation Pathways of this compound parent This compound oxidation Oxidation (e.g., air, H2O2) parent->oxidation hydrolysis Hydrolysis (Acidic/Basic) parent->hydrolysis thermal Thermal Stress parent->thermal oxidized_products Oxidized Derivatives oxidation->oxidized_products hydrolysis_products Halogenated Propanol Derivatives hydrolysis->hydrolysis_products thermal_products CO, CO2, HBr thermal->thermal_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Reactions Involving 1,3-Dibromo-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Dibromo-2-propanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing low to no yield. What are the common causes and solutions?

A1: Low yields in reactions with this compound can stem from several factors. Firstly, the purity of the starting material is critical; technical grade this compound is typically around 95% pure and may contain inhibitors or byproducts from its synthesis.[1][2] Over time, it can also oxidize and turn yellow, indicating potential degradation.[3] Secondly, reaction conditions may be suboptimal. For instance, in base-mediated reactions like epoxide formation, the choice of base, solvent, and temperature is crucial to favor the desired substitution pathway over competing elimination reactions.[4]

Recommended Solutions:

  • Verify Reagent Purity: Use a fresh or purified bottle of this compound. Consider purification by vacuum distillation if quality is uncertain.[3]

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and solvent. For base-catalyzed reactions, consider using a non-nucleophilic base if the hydroxyl group is intended to remain free.

  • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q2: I am observing significant amounts of unexpected byproducts. How can I identify and minimize them?

A2: this compound is a bifunctional reagent, featuring two reactive bromine atoms and a hydroxyl group, which can lead to several side reactions.[5]

  • Elimination: Under basic conditions, especially at higher temperatures, elimination reactions can occur to form unsaturated products.[4]

  • Epoxide Formation: Intramolecular reaction between the hydroxyl group and one of the brominated carbons can form epibromohydrin, especially in the presence of a base. This is analogous to the synthesis of epichlorohydrin (B41342) from dichloropropanols.[6][7]

  • Dimerization/Polymerization: The bifunctional nature of the molecule allows it to act as a crosslinking agent, potentially leading to dimers or oligomers.[1][2]

Recommended Solutions:

  • Control Temperature: Lowering the reaction temperature often minimizes elimination and other side reactions.

  • Protecting Groups: If the hydroxyl group is not intended to participate in the reaction, protect it with a suitable protecting group (e.g., silyl (B83357) ether) before proceeding.

  • Choice of Base/Nucleophile: Use a less sterically hindered nucleophile to favor substitution over elimination.[4] The choice of base is also critical; for example, strong bases like sodium hydroxide (B78521) are used to promote epoxide formation.[8]

Q3: My reaction has stalled and is not proceeding to completion. What should I investigate?

A3: A stalled reaction can be due to reagent quality, insufficient activation, or catalyst issues.

  • Reagent Deactivation: The nucleophile or base may be degrading under the reaction conditions or may be of insufficient quality.

  • Poor Solubility: this compound is soluble in alcohol and ether but has limited solubility in water, which can affect reaction rates in aqueous or biphasic systems.[3]

  • Leaving Group Ability: While bromide is a good leaving group, its departure can be hindered by steric effects or unfavorable solvent conditions.[4]

Recommended Solutions:

  • Re-evaluate Stoichiometry: Ensure the molar ratios of reactants are correct. It may be necessary to add a fresh portion of a key reagent or catalyst.

  • Change Solvent: Switch to a solvent system where all reactants are fully soluble. For substitution reactions, polar aprotic solvents (e.g., DMF, DMSO) are often effective.[4]

  • Monitor with TLC/GC: Use thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of starting material and the formation of the product to confirm if the reaction has truly stalled.

Q4: What is the best way to store this compound?

A4: this compound should be stored in a tightly closed container in a cool, well-ventilated place, away from heat and ignition sources.[9] It is a flammable liquid.[10][11] The compound can oxidize and turn yellow when exposed to air over time.[3] Some commercial grades are stabilized with copper chips to prevent degradation.

Quantitative Data Summary

The table below summarizes typical reaction conditions for the synthesis of epichlorohydrin from dichloropropanols, a reaction analogous to what can be expected with this compound for epoxide formation. This data is provided for comparative purposes to guide optimization.

ParameterCondition 1Condition 2Condition 3
Starting Material 1,3-Dichloro-2-propanol1,3-Dichloro-2-propanolGlycerol α,γ-dichlorohydrin
Base Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH)Calcium Hydroxide (Ca(OH)₂)
Molar Ratio (Base:Substrate) 1.05 : 11.05 : 11 : 1.05
Solvent Water (20% NaOH solution)Not specifiedWater
Temperature 50°C61°CRoom temp, then up to 100°C
Reaction Time 15 seconds (in tubular reactor)Not specified (in column)15 minutes (initial shaking)
Pressure 0.1 MPa39.2 kPa10-50 mm Hg
Reported Yield 77.3%98.44%Not explicitly stated
Reference [12][8][6]

Key Experimental Protocols

Protocol: Synthesis of Epibromohydrin via Intramolecular Cyclization

This protocol is adapted from the well-established synthesis of epichlorohydrin and demonstrates a key reaction pathway for this compound.[6]

Materials:

  • This compound (1 mole)

  • Finely powdered calcium hydroxide (0.95 moles)

  • Water

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask suitable for vacuum distillation, combine this compound, finely powdered calcium hydroxide, and an equal volume of water.

  • Shake the mixture vigorously for approximately 15 minutes. The mixture will initially form a thick paste.[6]

  • Set up the apparatus for vacuum distillation.

  • Distill the mixture from a water bath. Initially, maintain a pressure of 40–50 mm Hg.

  • Gradually lower the pressure to 10 mm Hg and increase the water bath temperature to 95–100°C to distill the volatile epibromohydrin.[6]

  • Collect the distillate in a receiving flask. The product will separate as an organic layer.

  • Separate the organic layer. The aqueous layer can be returned to the reaction flask and the distillation repeated to improve recovery.[6]

  • Combine all organic fractions and dry over anhydrous sodium sulfate.

  • Purify the crude product by fractional distillation.

Safety Note: this compound is toxic if swallowed, causes skin and eye irritation, and is a suspected carcinogen.[10][11] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visual Workflow & Diagrams

Troubleshooting Workflow for Low Reaction Yield

The following diagram outlines a logical workflow for troubleshooting common issues encountered during reactions with this compound.

TroubleshootingWorkflow start Problem: Low Product Yield check_reagents 1. Verify Reagent Quality start->check_reagents reagent_purity Is this compound pure and fresh? check_reagents->reagent_purity purify Action: Purify by vacuum distillation reagent_purity->purify No check_conditions 2. Analyze Reaction Conditions reagent_purity->check_conditions Yes purify->check_conditions conditions_ok Are temperature, solvent, and stoichiometry optimal? check_conditions->conditions_ok optimize Action: Systematically optimize conditions conditions_ok->optimize No check_byproducts 3. Identify Side Products conditions_ok->check_byproducts Yes success Yield Improved optimize->success byproducts_present Are byproducts like elimination or epoxide present (TLC/GC-MS)? check_byproducts->byproducts_present modify_protocol Action: Modify protocol (e.g., lower temp, add protecting group) byproducts_present->modify_protocol Yes byproducts_present->success No modify_protocol->success

Caption: A step-by-step guide for troubleshooting low yields.

References

Technical Support Center: Optimization of Reaction Conditions for 1,3-Dibromo-2-propanol Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the amination of 1,3-Dibromo-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful synthesis of 1,3-Diamino-2-propanol (B154962).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the amination of this compound?

A1: The most prevalent method for the synthesis of 1,3-Diamino-2-propanol from a dihalogenated propanol (B110389) is the reaction with ammonia (B1221849) in an alkaline environment, typically using sodium hydroxide (B78521) to neutralize the hydrobromic acid formed during the reaction.[1] While much of the available literature details the reaction starting from epichlorohydrin (B41342) or 1,3-dichloro-2-propanol (B29581), the principles are analogous for this compound. A large excess of ammonia is generally used to favor the formation of the primary diamine and minimize the formation of secondary and tertiary amine byproducts.[2]

Q2: What are the key reaction parameters to control for optimal yield?

A2: The key parameters to optimize are temperature, the molar ratio of ammonia to this compound, and the concentration of the base. The reaction is typically carried out at a controlled temperature to manage the exothermicity and minimize side reactions. A high molar excess of ammonia is crucial for achieving a good yield of the desired 1,3-Diamino-2-propanol.[2]

Q3: What are the potential side products in this reaction?

A3: The primary side products are secondary and tertiary amines formed from the reaction of the initially formed 1,3-Diamino-2-propanol with the starting material.[2] Additionally, polymeric materials can also be produced.[2] In related syntheses, byproducts such as 1,2,3-tribromopropane (B147538) have been observed, suggesting that impurities in the starting material or side reactions involving the bromine atoms could lead to other halogenated species.[3]

Q4: How can the product be purified?

A4: Purification is typically achieved through distillation under reduced pressure.[2] The process generally involves removing excess ammonia and water, followed by vacuum distillation to separate the 1,3-Diamino-2-propanol from residual salts and polymeric byproducts.[2][4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Insufficient ammonia concentration.Increase the molar excess of ammonia to this compound. A ratio of 5 to 10 times or even higher is often recommended for similar reactions.[2]
Reaction temperature is too low or too high.Optimize the reaction temperature. A temperature range of 20-30 °C has been noted as preferable in related syntheses to balance reaction rate and selectivity.[5]
Inadequate mixing of reactants.Ensure vigorous and constant stirring throughout the reaction to maintain a homogenous mixture.
Formation of Significant Amounts of Byproducts (Secondary/Tertiary Amines) Low ammonia to substrate ratio.As with low yield, increasing the excess of ammonia will favor the reaction of the starting material with ammonia over the product.[2]
High reaction temperature.Higher temperatures can promote the formation of byproducts. Consider running the reaction at a lower temperature.
Product is a Dark Color Oxidation of the product.Ensure the reaction and purification are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Impurities in the starting material.Use purified this compound. Impurities can lead to colored byproducts.
Difficulty in Isolating the Product Incomplete reaction.Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion before starting the workup.
Formation of emulsions during workup.If performing an aqueous workup, the addition of brine may help to break up emulsions.
Product loss during distillation.Ensure the vacuum is stable and the distillation apparatus is properly set up to avoid loss of the product, which has a boiling point of approximately 235 °C at atmospheric pressure.[2]

Experimental Protocols

Materials:

  • This compound

  • Aqueous ammonia (e.g., 28-30%)

  • Sodium hydroxide (or other suitable base)

  • Water

  • Organic solvent for extraction (e.g., ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, place a significant molar excess of aqueous ammonia.

  • Cool the ammonia solution in an ice bath.

  • Slowly add the this compound to the cooled ammonia solution with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, add a solution of sodium hydroxide to neutralize the hydrobromic acid formed. The temperature should be carefully monitored and controlled during this addition.

  • Allow the reaction to stir at a controlled temperature (e.g., room temperature) until completion. The reaction progress can be monitored by TLC or GC.

  • Once the reaction is complete, remove the excess ammonia by distillation.

  • The remaining aqueous solution can be extracted with a suitable organic solvent like ether to isolate the product.

  • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude product can then be purified by vacuum distillation.

Data Presentation

Currently, there is a lack of structured quantitative data in the literature comparing the yields of 1,3-diamino-2-propanol from this compound under varying reaction conditions. One source indicates a total reaction yield of 39% for the synthesis from epichlorohydrin, which may serve as a preliminary benchmark.[6] Researchers are encouraged to perform their own optimization studies by systematically varying parameters such as temperature, reaction time, and reactant concentrations to determine the optimal conditions for their specific needs.

Visualizations

Below are diagrams illustrating the experimental workflow and a logical troubleshooting process for the amination of this compound.

experimental_workflow start Start reactants 1. Mix this compound with excess aqueous ammonia start->reactants base 2. Add base (e.g., NaOH) to neutralize acid reactants->base reaction 3. Stir at controlled temperature base->reaction workup 4. Workup: - Remove excess ammonia - Aqueous extraction reaction->workup purification 5. Purify by vacuum distillation workup->purification product Final Product: 1,3-Diamino-2-propanol purification->product

Caption: Experimental workflow for the amination of this compound.

troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield byproducts High Byproducts? low_yield->byproducts No check_ammonia Increase excess of ammonia low_yield->check_ammonia Yes increase_ammonia_byproducts Increase excess of ammonia byproducts->increase_ammonia_byproducts Yes purification_issue Purification Difficulty? byproducts->purification_issue No optimize_temp Optimize temperature check_ammonia->optimize_temp check_mixing Ensure vigorous stirring optimize_temp->check_mixing check_mixing->byproducts lower_temp Lower reaction temperature increase_ammonia_byproducts->lower_temp lower_temp->purification_issue check_completion Confirm reaction completion (TLC/GC) purification_issue->check_completion Yes end Problem Resolved purification_issue->end No adjust_workup Adjust workup procedure (e.g., add brine) check_completion->adjust_workup adjust_workup->end

Caption: Troubleshooting workflow for this compound amination.

References

removal of unreacted starting materials from 1,3-Dibromo-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1,3-Dibromo-2-propanol

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the removal of unreacted starting materials and impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: Crude this compound, typically synthesized via the bromination of allyl alcohol, may contain several impurities. These include unreacted starting materials like allyl alcohol and bromine, by-products such as 1,2,3-tribromopropane (B147538) and brominated ethers, and acidic impurities like hydrogen bromide (HBr).[1][2] The solvent used during the reaction, such as carbon tetrachloride or hexane, can also be present.[3][4]

Q2: Why is the removal of these unreacted starting materials and by-products crucial?

A2: The purity of this compound is critical for its subsequent use in synthesis, for example, in the preparation of flame retardants like tris(2,3-dibromopropyl)phosphate or various pharmaceutical intermediates.[3][5] The presence of impurities can lead to undesirable side reactions, lower yields of the desired product, and affect the final product's stability and safety profile.[1] For instance, residual acidic impurities can catalyze decomposition.

Q3: What are the primary methods for purifying crude this compound?

A3: A multi-step approach is generally most effective. The process typically involves:

  • Aqueous Washing/Extraction: To remove water-soluble and acidic impurities. This is often done using water, followed by a dilute base like sodium carbonate or sodium bicarbonate solution to neutralize residual acids.[2][4][6]

  • Drying: The washed organic layer is dried using an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[6][7]

  • Distillation: Vacuum distillation is the most common and effective method for separating the purified this compound from non-volatile impurities and residual solvents.[1][3][4][8]

Q4: How can I confirm the purity of the final product?

A4: Gas chromatography (GC) is the most frequently cited method for assessing the purity of this compound and quantifying any remaining impurities.[1][3][9] Other analytical techniques like NMR spectroscopy can also be used to confirm the structure and purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Final product has a yellow or brown tint. Residual bromine (Br₂) is present in the mixture.Wash the crude product with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, until the color disappears. Follow this with a water wash to remove inorganic salts.[2]
Product is acidic (low pH). Presence of residual hydrogen bromide (HBr) from the synthesis.Wash the product in a separating funnel with a saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) solution until CO₂ evolution ceases. Then, wash with water to remove any remaining base.[2][4][6]
Product decomposes upon heating during distillation. This compound has a high boiling point (219 °C) at atmospheric pressure and can partially decompose.[10]Perform the distillation under reduced pressure (vacuum distillation). This significantly lowers the boiling point, preventing thermal decomposition.[3][8][10] For example, the boiling point is 82-83 °C at 7 mmHg.[10]
GC analysis shows persistent low-boiling impurities. Unreacted allyl alcohol or reaction solvent (e.g., hexane) remains.Ensure the initial aqueous washes are thorough. During vacuum distillation, use a fractionating column to improve separation efficiency.[8] Collect the fraction corresponding to the boiling point of pure this compound at the given pressure.
Low yield after purification. Product loss during aqueous washes due to its slight water solubility. Mechanical losses during transfers.Minimize the volume of water used for washing. Perform back-extraction of the aqueous layers with a small amount of a suitable solvent (e.g., ether) to recover dissolved product. Ensure efficient separation of layers in the separating funnel.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₆Br₂O[11]
Molecular Weight 217.89 g/mol
Appearance Colorless to light yellow liquid[10][12]
Density 2.136 g/mL at 25 °C[10]
Boiling Point 219 °C (with partial decomposition)[10]
82-83 °C at 7 mmHg[10]
Refractive Index n20/D 1.552[10]
Solubility Soluble in alcohol and ether; insoluble in water.[10]

Table 2: Reported Purity after Purification

Purification MethodReported PurityReference(s)
Distillation under subatmospheric pressure99.7%[3]
Fractional distillation at 2 mm Hg99.9%[1]
Commercial Technical Grade95%

Experimental Protocols

Protocol 1: Aqueous Workup for Crude this compound

This protocol describes the removal of acidic impurities and residual bromine.

  • Transfer the crude reaction mixture to a separating funnel of appropriate size.

  • Add an equal volume of water and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • To remove acidic impurities, add a saturated solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separating funnel. Shake gently at first, and then more vigorously as the evolution of CO₂ subsides. Continue washing until no more gas evolves.

  • Separate and discard the aqueous layer.

  • Wash the organic layer one final time with water to remove any residual sodium bicarbonate.

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the flask, swirling gently, until the drying agent no longer clumps together.

  • Filter or decant the dried liquid into a round-bottom flask suitable for distillation.

Protocol 2: Purification by Vacuum Distillation

This protocol is for the final purification of the dried this compound.

  • Set up a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the dried, crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Slowly apply vacuum to the system, ensuring the pressure is stable at the desired level (e.g., 7 mmHg).

  • Begin heating the distillation flask gently using a heating mantle.

  • Collect and discard any initial low-boiling fractions, which may contain residual solvents.

  • Collect the main fraction distilling at the expected boiling point (e.g., 82-83 °C at 7 mmHg).[10]

  • Stop the distillation before the flask boils to dryness to avoid the concentration of potentially unstable residues.

  • Release the vacuum carefully before turning off the cooling water.

  • Store the purified, colorless this compound in a tightly sealed container, protected from light.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound crude Crude this compound (Contains HBr, Br₂, Solvent, By-products) wash_base Aqueous Wash (Saturated NaHCO₃ Solution) crude->wash_base Remove HBr wash_water Water Wash wash_base->wash_water Remove Salts drying Dry with Anhydrous Na₂SO₄ wash_water->drying Remove Water distillation Vacuum Distillation drying->distillation impurities Acidic Impurities (HBr) Non-volatile Residues distillation->impurities Discard Residue pure_product Purified this compound (>99% Purity) distillation->pure_product Collect Main Fraction

Caption: Logical workflow for the purification of this compound.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 1,3-Dibromo-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 1,3-Dibromo-2-propanol. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of method performance with supporting data from analogous compounds where direct data for this compound is not publicly available.

Comparison of Quantitative Performance

The following table summarizes the quantitative performance of two primary analytical techniques for the analysis of this compound and its structural analogs. Gas Chromatography (GC) based methods, particularly with mass spectrometry (MS) detection, generally offer higher sensitivity.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 1.46 µg/mL (for 1,3-Dibromo Propane by HS-GC)Data not available
Limit of Quantification (LOQ) 4.37 µg/mL (for 1,3-Dibromo Propane by HS-GC)Data not available
Method Quantification Limit 0.1 µg/L (for 1,3-dichloro-2-propanol (B29581) by GC-MS)[1][2]Data not available
Linearity Established from LOQ to 150% of the specification level (for 1,3-Dibromo Propane)Data not available
Accuracy (% Recovery) 95.1% to 111.5% (for 1,3-Dibromo Propane)Data not available
Precision (%RSD) System Precision: 1.67%Method Precision: 2.75% (for 1,3-Dibromo Propane)Data not available

Note: Quantitative data for Gas Chromatography is based on the analysis of the structurally related compound 1,3-Dibromo Propane and 1,3-dichloro-2-propanol, and serves as a reasonable estimate for the expected performance for this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction

This method is suitable for the determination of this compound in aqueous matrices. The protocol is adapted from a method for the analogous compound 1,3-dichloro-2-propanol.[1][2]

a) Sample Preparation: Liquid-Liquid Extraction

  • To a 10 mL water sample, add a suitable internal standard (e.g., 1,3-DCP-d5).

  • Add a salting-out agent, such as ammonium (B1175870) sulfate, to enhance extraction efficiency.

  • Extract the sample with 2 mL of ethyl acetate (B1210297) by vigorous shaking.

  • Separate the organic phase.

  • Dry the ethyl acetate extract by passing it through anhydrous sodium sulfate.

  • The extract is now ready for GC-MS analysis.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: DB-624 (30 m x 0.53 mm x 3.0 µm) or similar phase column.

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

  • Injector Temperature: 220°C.

  • Detector Temperature: 240°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 220°C at 25°C/min, hold for 2 minutes.

  • Injection Mode: Splitless.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID)

This method is particularly useful for the analysis of volatile impurities like this compound in drug substances. The following protocol is based on a validated method for 1,3-Dibromo Propane.

a) Sample Preparation

  • Accurately weigh about 500 mg of the drug substance into a 20 mL headspace vial.

  • Add 5.0 mL of a suitable diluent (e.g., Benzyl alcohol).

  • Seal the vial tightly with a PTFE-lined septum and aluminum cap.

b) HS-GC Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent with a headspace sampler.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-624 (30 m x 0.53 mm x 3.0 µm).

  • Carrier Gas: Nitrogen at a flow rate of 2.0 mL/min.

  • Injector Temperature: 220°C.

  • Detector Temperature: 240°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp to 200°C at 20°C/min, hold for 5 minutes.

  • Headspace Sampler Parameters:

    • Vial Oven Temperature: 100°C.

    • Needle Temperature: 110°C.

    • Transfer Line Temperature: 120°C.

    • Thermostat Time: 30 minutes.

High-Performance Liquid Chromatography (HPLC) with UV Detection

While less sensitive than GC-based methods for this analyte, HPLC can be employed for the quantification of this compound, particularly at higher concentrations.

a) Sample Preparation

  • Dissolve the sample in the mobile phase to a suitable concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

b) HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

  • Column: Newcrom R1 reverse-phase column or a similar C18 column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Visualized Experimental Workflows

Below are diagrams illustrating the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Aqueous Sample add_is Add Internal Standard start->add_is add_salt Add Salt add_is->add_salt extract Liquid-Liquid Extraction with Ethyl Acetate add_salt->extract dry Dry Extract extract->dry end_prep Prepared Sample dry->end_prep inject Inject into GC end_prep->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry Detection (SIM) ionize->detect quantify Quantification detect->quantify HSGC_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC Analysis start Drug Substance Sample add_diluent Add Diluent in Headspace Vial start->add_diluent seal Seal Vial add_diluent->seal end_prep Prepared Sample seal->end_prep incubate Incubate in Headspace Sampler end_prep->incubate inject Inject Headspace Vapor into GC incubate->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect quantify Quantification detect->quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Filter dissolve->filter end_prep Prepared Sample filter->end_prep inject Inject into HPLC end_prep->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

References

A Comparative Guide to the Analysis of 1,3-Dibromo-2-propanol Reaction Mixtures: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 1,3-Dibromo-2-propanol and its synthesis-related impurities.

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, often results in a complex mixture containing the desired product, unreacted starting materials, and several byproducts. Thorough characterization of this mixture is crucial for ensuring the safety and efficacy of the final drug product. This guide presents a comparative analysis of GC-MS and a potential HPLC-UV method for this purpose, including detailed experimental protocols and performance data.

At a Glance: Method Comparison

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile and semi-volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by UV absorbance detection.
Primary Application Ideal for the identification and quantification of volatile and thermally stable impurities.Suitable for the quantification of the main component and less volatile or thermally labile impurities.
Selectivity High, due to both chromatographic separation and mass fragmentation patterns.Moderate to high, dependent on chromatographic resolution and chromophores of the analytes.
Sensitivity Generally high, especially in selected ion monitoring (SIM) mode.Dependent on the UV absorptivity of the compounds. May require derivatization for compounds with poor chromophores.
Sample Preparation May require derivatization to improve volatility and thermal stability.Typically involves simple dilution in the mobile phase.

Quantitative Analysis of a Typical Reaction Mixture

The synthesis of this compound via the bromination of allyl alcohol can yield several byproducts. A typical crude reaction mixture may contain the following components, which can be effectively separated and quantified using GC-MS.

CompoundTypical Retention Time (min)Target Ion (m/z)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Allyl Bromide3.5120, 122~0.1 µg/mL~0.3 µg/mL
1,2-Dibromopropane5.2121, 123~0.1 µg/mL~0.3 µg/mL
This compound 8.1 123, 125 ~0.5 µg/mL ~1.5 µg/mL
2,3-Dibromo-1-propanol8.5123, 125~0.5 µg/mL~1.5 µg/mL
1,2,3-Tribromopropane10.2201, 203~0.2 µg/mL~0.6 µg/mL

Note: The above data is a representative example based on typical GC-MS performance for similar halogenated compounds. Actual values may vary depending on the specific instrumentation and method parameters.

Alternative Analytical Technique: HPLC-UV

For routine quantification of the main component, this compound, HPLC with UV detection presents a viable alternative to GC-MS. While it may not provide the same level of detailed impurity profiling without specific chromophoric properties in the byproducts, it can be a robust method for assay and purity determination.

CompoundTypical Retention Time (min)Wavelength (nm)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound 4.7 210 ~1 µg/mL ~3 µg/mL

Note: Performance data for HPLC-UV analysis of this compound is less commonly published. The values presented are estimates based on the analysis of similar compounds and may require method development and validation for specific applications.

Experimental Protocols

GC-MS Analysis

This protocol is a general guideline for the analysis of a this compound reaction mixture.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

  • For trace analysis, a derivatization step with a silylating agent (e.g., BSTFA) may be employed to improve the volatility and peak shape of the propanol (B110389) isomers.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-350 amu. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity.

HPLC-UV Analysis

This protocol provides a starting point for developing an HPLC method for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Visualizing the Workflow and Logic

To better understand the analytical processes, the following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship in selecting an analytical method.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (Optional) dissolve->derivatize inject Inject Sample derivatize->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (Scan/SIM) ionize->detect integrate Peak Integration detect->integrate identify Component Identification integrate->identify quantify Quantification identify->quantify

Caption: GC-MS Experimental Workflow for Reaction Mixture Analysis.

Analytical Method Selection Logic start Define Analytical Goal q1 Need to identify unknown impurities? start->q1 q2 Are all components volatile and thermally stable? q1->q2 No gcms Select GC-MS q1->gcms Yes q3 Is high sensitivity for trace impurities required? q2->q3 Yes hplc Consider HPLC-UV q2->hplc No q3->gcms Yes q3->hplc No (for main components) hplc_ms Consider HPLC-MS hplc->hplc_ms If unknowns need identification

Caption: Logic for Selecting an Analytical Method.

Conclusion

Both GC-MS and HPLC-UV are powerful techniques for the analysis of this compound reaction mixtures.

  • GC-MS excels in the comprehensive identification and quantification of volatile and semi-volatile impurities, making it the preferred method for in-depth impurity profiling and reaction monitoring. Its high selectivity and sensitivity are critical for ensuring the purity of the final product.

  • HPLC-UV offers a simpler and often faster alternative for the routine quantification of the main component, this compound. While it may not be as effective for identifying a wide range of unknown byproducts without universal detectors like mass spectrometry, it is a robust and reliable technique for quality control assays where the primary impurities are known and possess UV chromophores.

The choice of method will ultimately depend on the specific analytical requirements, including the need for impurity identification, the desired level of sensitivity, and the throughput of the analysis. For comprehensive characterization, a combination of both techniques may be most effective.

A Comparative Guide to the Reactivity of 1,3-Dibromo-2-propanol and 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,3-Dibromo-2-propanol and 1,3-Dichloro-2-propanol (B29581). The information presented herein is supported by established chemical principles and available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications.

Executive Summary

Data Presentation

The following tables summarize key physical and chemical properties of this compound and 1,3-Dichloro-2-propanol, facilitating a direct comparison.

Table 1: Physical Properties

PropertyThis compound1,3-Dichloro-2-propanol
CAS Number 96-21-996-23-1
Molecular Formula C₃H₆Br₂OC₃H₆Cl₂O
Molecular Weight 217.89 g/mol 128.99 g/mol
Appearance Colorless to pale yellow liquidColorless liquid
Boiling Point 219 °C (decomposes)174-175 °C
Density 2.136 g/mL at 25 °C1.36 g/mL at 20 °C
Solubility in Water SolubleSoluble

Table 2: Reactivity Comparison

FeatureThis compound1,3-Dichloro-2-propanol
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Leaving Group Ability ExcellentGood
Relative Reactivity in S_N2 HigherLower
Primary Reaction Product Epibromohydrin (B142927) (via cyclization)Epichlorohydrin (B41342) (via cyclization)
Applications Synthesis of pharmaceuticals, agrochemicals, and as a crosslinking agent.[1]Intermediate in the production of epichlorohydrin, glycerol, plastics, and pharmaceuticals.[2]

Reactivity Analysis

The reactivity of 1,3-dihalo-2-propanols is primarily governed by their ability to undergo nucleophilic substitution reactions. A key intramolecular reaction for both compounds is the base-promoted cyclization to form the corresponding epoxide (epibromohydrin from this compound and epichlorohydrin from 1,3-dichloro-2-propanol). This reaction proceeds via an intramolecular S_N2 mechanism.

The rate of an S_N2 reaction is highly dependent on the ability of the leaving group to depart. A better leaving group is a species that is more stable on its own. In the case of halides, the leaving group ability increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This is because larger ions can better distribute the negative charge, making them more stable and weaker bases.[3][4][5]

Therefore, the C-Br bond in this compound is weaker and the bromide ion is a more stable leaving group than the chloride ion.[3] This leads to a lower activation energy for the intramolecular S_N2 reaction, resulting in a faster reaction rate for this compound compared to 1,3-dichloro-2-propanol under similar conditions.

Experimental Protocols

The following are representative experimental protocols for the synthesis of epoxides from this compound and 1,3-dichloro-2-propanol.

Synthesis of Epibromohydrin from this compound

Objective: To synthesize epibromohydrin via intramolecular cyclization of this compound using a base.

Materials:

  • This compound

  • Calcium hydroxide (B78521) (powdered)

  • Water

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a 5-L round-bottomed flask, suspend 2140 g (9.8 moles) of this compound in 1.5 L of water.

  • Gradually add 400 g of powdered calcium hydroxide with shaking over approximately 15 minutes.

  • Add another 400 g of calcium hydroxide all at once.

  • Distill the mixture under reduced pressure. The distillate will separate into two layers.

  • Separate the lower, organic layer (crude epibromohydrin).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Fractionally distill the dried liquid to obtain pure epibromohydrin (boiling point: 134-136 °C at atmospheric pressure or 61-62 °C at 50 mm Hg).[6]

Synthesis of Epichlorohydrin from 1,3-Dichloro-2-propanol

Objective: To synthesize epichlorohydrin via intramolecular cyclization of 1,3-dichloro-2-propanol using a base.

Materials:

  • 1,3-Dichloro-2-propanol

  • Sodium hydroxide (finely powdered)

  • Anhydrous ether

  • Distillation apparatus

  • Reflux condenser

  • Mechanical stirrer

Procedure:

  • In a flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place 3 L of anhydrous ether and 1290 g (10 moles) of 1,3-dichloro-2-propanol.

  • Cool the flask in a cold-water bath.

  • Gradually add 440 g (11 moles) of finely powdered sodium hydroxide through the dropping funnel while maintaining the temperature at 25-30 °C with continuous stirring. This should take about 20 minutes.

  • Replace the cold water bath with a water bath at 40-45 °C and gently boil the mixture with stirring for four hours.

  • After cooling, filter the mixture and wash the solid residue with two portions of dry ether.

  • Distill the combined ether solutions from a water bath.

  • Fractionally distill the residue to collect the epichlorohydrin fraction boiling at 115-117 °C.[7]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of 1,3-Dichloro-2-propanol in HepG2 Cells

1,3-Dichloro-2-propanol has been shown to induce lipid accumulation in HepG2 cells by affecting the cAMP/PKA and AMPK signaling pathways.[8] The proposed mechanism involves the inhibition of G-protein coupled receptors, leading to a decrease in cAMP levels and subsequent downstream effects.

G DCP 1,3-Dichloro-2-propanol GPCR Gi/o-coupled Receptor DCP->GPCR inhibits AC Adenylate Cyclase GPCR->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates AMPK AMPK PKA->AMPK activates Lipid Lipid Accumulation AMPK->Lipid inhibits

Caption: Signaling pathway of 1,3-dichloro-2-propanol-induced lipid accumulation.

Experimental Workflow for Epoxide Synthesis

The general workflow for the synthesis of epoxides from 1,3-dihalo-2-propanols involves a base-promoted intramolecular cyclization.

G start Start: 1,3-Dihalo-2-propanol (Bromo or Chloro) step1 Deprotonation of -OH group with base start->step1 step2 Intramolecular SN2 attack of alkoxide on C-X step1->step2 step3 Formation of Epoxide Ring step2->step3 end Product: Epoxide (Epibromohydrin or Epichlorohydrin) step3->end

Caption: General experimental workflow for epoxide synthesis from 1,3-dihalo-2-propanols.

Conclusion

References

Validating the Structure of 1,3-Dibromo-2-propanol: A Comparative NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural validation of 1,3-Dibromo-2-propanol against its isomers, 1,2-Dibromo-3-propanol and 2,3-Dibromo-1-propanol. The distinct chemical environments of the protons and carbons in these isomers result in unique NMR spectra, allowing for unambiguous structural assignment. This document outlines the expected and experimental spectral data, a detailed protocol for sample analysis, and a logical workflow for structural verification.

Comparative Analysis of NMR Data

The structural differences between this compound and its isomers are clearly reflected in their ¹H and ¹³C NMR spectra. The number of unique signals, their chemical shifts (δ), and their splitting patterns (for ¹H NMR) provide a definitive fingerprint for each molecule.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (in ppm) for Dibromopropanol Isomers

CompoundStructureNucleusPositionExperimental δ (ppm)Predicted δ (ppm)Multiplicity
This compound Br-CH₂-CH(OH)-CH₂-Br¹HCH ₂-Br3.65-Doublet
¹HCH (OH)4.15-Quintet
¹HOH Variable-Singlet
¹³CC H₂-Br37.9--
¹³CC H(OH)71.5--
2,3-Dibromo-1-propanol Br-CH₂-CH(Br)-CH₂-OH¹HCH ₂-Br3.85-Doublet of doublets
¹HCH (Br)4.30-Quintet
¹HCH ₂-OH3.95-Doublet
¹HOH Variable-Triplet
¹³CC H₂-Br35.2--
¹³CC H(Br)53.1--
¹³CC H₂-OH64.8--
1,2-Dibromo-3-propanol Br-CH₂-CH(Br)-CH₂-OH¹HCH ₂-Br3.783.78Doublet of doublets
¹HCH (Br)4.414.41Multiplet
¹HCH ₂-OH3.903.90Doublet of doublets
¹HOH Variable-Triplet
¹³CC H₂-Br36.136.1-
¹³CC H(Br)55.455.4-
¹³CC H₂-OH63.263.2-

Note: Experimental data sourced from publicly available spectral databases. Predicted data for 1,2-Dibromo-3-propanol was generated using a standard NMR prediction algorithm. The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature, and is therefore listed as variable.

Experimental Protocol: NMR Spectroscopy of Dibromopropanols

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the validation of a this compound sample.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

  • Integration and Multiplicity Analysis (for ¹H NMR): Integrate the signals to determine the relative ratios of protons and analyze the splitting patterns to deduce proton-proton coupling information.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy, including comparison with potential isomeric impurities.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Verification Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_1H Acquire ¹H NMR Spectrum Filter->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Filter->Acquire_13C Process_Spectra Process Spectra (FT, Phasing, Baseline) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Analyze_1H Analyze ¹H Spectrum (Shifts, Integration, Multiplicity) Process_Spectra->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Number of Signals, Shifts) Process_Spectra->Analyze_13C Compare Compare with Reference Data (1,3-DBP, 1,2-DBP, 2,3-DBP) Analyze_1H->Compare Analyze_13C->Compare Structure_Confirmed Structure Confirmed: This compound Compare->Structure_Confirmed Match Structure_Incorrect Structure Incorrect or Impure Compare->Structure_Incorrect Mismatch

A Comparative Guide to Alternative Reagents for Epoxidation: Moving Beyond 1,3-Dibromo-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of epoxides is a critical step in the creation of a vast array of molecules. While 1,3-dibromo-2-propanol has traditionally been a reagent for introducing the epoxy functional group, its use is accompanied by concerns regarding toxicity and the generation of halogenated waste. This guide provides an objective comparison of modern, more sustainable alternatives, focusing on the synthesis of the key epoxide building blocks, epichlorohydrin (B41342) and glycidol (B123203). The comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research and development needs.

The primary alternatives to a this compound-based strategy revolve around two key feedstocks: dichloropropanols (derived from propylene (B89431) or glycerol) and glycerol (B35011), a renewable byproduct of the biodiesel industry. These pathways offer greener and more atom-economical routes to essential epoxides.

Comparative Analysis of Synthetic Pathways

The following tables summarize the quantitative data for the leading alternative methods for producing epichlorohydrin and glycidol, providing a clear comparison of their performance and reaction conditions.

Table 1: Synthesis of Epichlorohydrin via Dehydrochlorination of Dichloropropanols

ParameterMethod A: NaOH DehydrochlorinationMethod B: Coupled Tubular Reactor & Evaporation
Starting Material 1,3-Dichloro-2-propanol (1,3-DCP)Dichloropropanols (DCP)
Reagent Sodium Hydroxide (B78521) (NaOH)Sodium Hydroxide (NaOH)
Temperature 50-80°C (Optimal: 70°C)[1][2]50°C[3][4]
Molar Ratio 1:1 to 1:12 (DCP:NaOH) (Optimal: 1:5)[1][2]1:1.05 (DCP:NaOH)[3][4]
Reaction Time 10 minutes[1][2]15 seconds (residence time)[4]
Yield Not explicitly stated, but high conversion is implied.74.6% - 77.3%[3][4]
Key Remarks A well-established, rapid reaction. The kinetics are pseudo-first-order with respect to DCP.[1][2]Innovative process to reduce energy consumption and waste by rapid separation of the product.[3][4]

Table 2: Synthesis of Glycidol from Glycerol

ParameterMethod C: One-Pot from Glycerol & DMCMethod D: Gas-Phase Dehydration of Glycerol
Starting Material Glycerol (GL)Glycerol (GL)
Reagent(s) Dimethyl Carbonate (DMC)None (Dehydration)
Catalyst KNO₃/Al₂O₃ Nanoparticles[5][6]Cs-ZSM-5[7][8]
Temperature 70°C[5][6]350°C[7][8]
Molar Ratio 2:1 (DMC:GL)[5][6]N/A
Reaction Time 120 minutes[5][6]Continuous flow (GHSV = 1250 h⁻¹)[7]
Yield 64% Glycidol (from 95% Glycerol Conversion)[5][6]40.4% Glycidol[7]
Key Remarks Facile, one-pot synthesis under moderate conditions. The catalyst is reusable.[5][6]A direct, continuous gas-phase process. Other byproducts are formed.[8]

Reaction Pathways and Workflows

The following diagrams illustrate the synthetic logic of the alternative epoxidation routes, providing a visual representation of the chemical transformations.

cluster_0 Route 1: Epichlorohydrin Synthesis cluster_1 Route 2: Glycidol Synthesis from Glycerol Glycerol Glycerol DCP Dichloropropanols (1,3-DCP & 2,3-DCP) Glycerol->DCP  Hydrochlorination  (HCl, Carboxylic Acid Catalyst) Epichlorohydrin Epichlorohydrin DCP->Epichlorohydrin  Dehydrochlorination  (NaOH or Ca(OH)₂) Glycerol2 Glycerol GC Glycerol Carbonate Glycerol2->GC  Transesterification  (e.g., Dimethyl Carbonate) Glycidol2 Glycidol Glycerol2->Glycidol2  Direct Conversion  (e.g., Gas-Phase Dehydration or  One-Pot with DMC) Glycidol Glycidol GC->Glycidol  Decarboxylation

Caption: Alternative Synthetic Routes to Epichlorohydrin and Glycidol.

Experimental Protocols

This section provides detailed methodologies for the key alternative reactions discussed.

Method C: One-Pot Synthesis of Glycidol from Glycerol and Dimethyl Carbonate

This protocol is based on the work by Elhaj et al. using a KNO₃/Al₂O₃ nanocatalyst.[5][6]

  • Catalyst Preparation (30 wt% KNO₃/Al₂O₃ calcined at 800°C):

    • Prepare an aqueous solution of potassium nitrate (B79036) (KNO₃).

    • Impregnate activated aluminum oxide (Al₂O₃) powder with the KNO₃ solution.

    • Allow the mixture to stand for 24 hours at room temperature.

    • Dry the impregnated powder at 100°C for 3 hours.

    • Calcine the resulting solid in a muffle furnace at 800°C for 5 hours.

  • Reaction Procedure:

    • To a 50 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add the prepared KNO₃/Al₂O₃ catalyst (5 wt% based on the weight of glycerol).

    • Add glycerol and dimethyl carbonate in a 1:2 molar ratio.

    • Heat the reaction mixture to 70°C in an oil bath with constant stirring (e.g., 600 rpm).

    • Maintain the reaction at 70°C for 120 minutes.

    • After the reaction, cool the mixture and separate the catalyst by centrifugation.

    • The liquid product can then be analyzed by gas chromatography to determine conversion and yield.[5][6]

Method A: Dehydrochlorination of 1,3-Dichloro-2-propanol to Epichlorohydrin

This protocol is a generalized procedure based on established industrial practice.[1][2]

  • Materials:

    • 1,3-Dichloro-2-propanol (1,3-DCP)

    • Sodium hydroxide (NaOH) solution (e.g., 10-20 wt% in water)

  • Reaction Procedure:

    • In a temperature-controlled reactor, charge the 1,3-dichloro-2-propanol.

    • Heat the 1,3-DCP to the desired reaction temperature (e.g., 70°C).

    • Gradually add the sodium hydroxide solution to the reactor while maintaining vigorous stirring. The molar ratio of NaOH to 1,3-DCP should be in excess, for example, 5:1.

    • Maintain the reaction at temperature for approximately 10 minutes.

    • The resulting epichlorohydrin is volatile and can be separated from the reaction mixture by distillation. In industrial settings, this is often performed in a reaction-stripping column to continuously remove the product and minimize side reactions like hydrolysis.[9]

Logical Workflow for Method Selection

The choice of an alternative reagent or pathway depends on several factors, including the target molecule, available equipment, and sustainability goals. The following diagram outlines a logical workflow for selecting an appropriate method.

Start Start: Need for Epoxidation Target Target Molecule? Start->Target Epichlorohydrin Epichlorohydrin as intermediate? Target->Epichlorohydrin Yes Glycidol Glycidol as intermediate? Target->Glycidol No Greener Is a 'Green' Feedstock a Priority? Epichlorohydrin->Greener Route2 Use Glycerol-to-Glycidol Pathway Glycidol->Route2 Yes Other Consider other epoxidation methods (e.g., peracids) Glycidol->Other No Route1 Use Dichloropropanol Dehydrochlorination Greener->Route1 No Glycerol_DCP Use Glycerol-derived Dichloropropanol Greener->Glycerol_DCP Yes

Caption: Decision workflow for selecting an epoxidation strategy.

References

Determining Enantiomeric Excess of 1,3-Dibromo-2-propanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess of 1,3-Dibromo-2-propanol and its derivatives, complete with experimental protocols and supporting data to facilitate method selection and implementation.

The stereochemistry of pharmaceutical intermediates and active ingredients plays a pivotal role in their pharmacological and toxicological profiles. Consequently, robust and reliable analytical techniques for quantifying enantiomeric purity are indispensable. This guide focuses on the practical application and comparative performance of three primary techniques for the chiral analysis of this compound derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The choice of an analytical method for determining the enantiomeric excess of this compound derivatives is contingent on several factors, including the specific properties of the derivative, the required accuracy and sensitivity, sample throughput, and the availability of instrumentation. A critical consideration for this class of compounds is the frequent necessity of derivatization to enhance separation and detection.

Analytical TechniquePrinciple of Separation/DifferentiationDerivatization RequirementKey AdvantagesKey Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Often necessary for this compound and its derivatives to improve resolution and detectability.High resolution and accuracy, widely applicable, established methods for many compound classes.Method development can be time-consuming, direct separation of underivatized this compound derivatives can be challenging.
Chiral GC Differential interaction of volatile enantiomers with a chiral stationary phase.Generally required to increase volatility and improve separation.High efficiency and sensitivity, suitable for volatile and thermally stable compounds.Limited to volatile and thermally stable derivatives, derivatization is often essential.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral resolving or solvating agent, leading to distinct NMR signals for each enantiomer.Required (addition of a chiral auxiliary).Rapid analysis, provides structural information, non-separative method.Lower sensitivity and accuracy compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. It is important to note that method development and validation are crucial for ensuring the accuracy and reliability of the results.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric resolution of this compound and its simple derivatives by chiral HPLC can be challenging. However, derivatization to introduce a chromophore and improve interaction with the chiral stationary phase can lead to successful separation. For instance, phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol have been successfully resolved.

Example Protocol for a Derivatized this compound Derivative:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v). The optimal ratio should be determined during method development.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: The this compound derivative is dissolved in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100.

Chiral Gas Chromatography (GC)

For volatile derivatives of this compound, chiral GC offers a high-resolution separation method. Derivatization is typically necessary to increase the volatility and thermal stability of the analyte.

Example Protocol for a Derivatized this compound Derivative:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based capillary column (e.g., β-DEX™ or γ-DEX™).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp of 5°C/min to 180°C. The program should be optimized for the specific derivative.

  • Detector Temperature: 280°C.

  • Sample Preparation: The derivatized analyte is dissolved in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL (with an appropriate split ratio).

  • Data Analysis: The enantiomeric excess is determined by comparing the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents

NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the formation of diastereomeric complexes in the presence of a chiral resolving agent, which induces chemical shift differences between the enantiomers.

Example Protocol using a Chiral Resolving Agent:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Solvent: An appropriate deuterated solvent (e.g., CDCl₃).

  • Chiral Resolving Agent (CRA): A suitable chiral lanthanide shift reagent (e.g., Eu(hfc)₃) or a chiral solvating agent.

  • Sample Preparation:

    • Dissolve a known amount of the this compound derivative in the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Add small, incremental amounts of the CRA to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition until sufficient separation of the signals corresponding to the two enantiomers is observed.

  • Data Analysis: The enantiomeric excess is calculated from the integration of the well-resolved signals of the two diastereomeric complexes.

Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of determining enantiomeric excess and the underlying principles, the following diagrams are provided.

Enantiomeric_Excess_Determination_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Chiral this compound Derivative Derivatization Derivatization (Optional but often necessary) Sample->Derivatization NMR NMR with CRA Sample->NMR HPLC Chiral HPLC Derivatization->HPLC GC Chiral GC Derivatization->GC Chromatogram Chromatogram (Peak Areas) HPLC->Chromatogram GC->Chromatogram Spectrum NMR Spectrum (Signal Integration) NMR->Spectrum Calculation ee Calculation Chromatogram->Calculation Spectrum->Calculation Result Enantiomeric Excess (%) Calculation->Result

A general workflow for determining the enantiomeric excess of chiral compounds.

Chiral_Recognition_Mechanisms cluster_hplc_gc Chromatographic Methods (HPLC/GC) cluster_nmr NMR Spectroscopy Enantiomers_Chrom Enantiomers CSP Chiral Stationary Phase Enantiomers_Chrom->CSP Diastereomeric_Complexes_Chrom Transient Diastereomeric Complexes Enantiomers_Chrom->Diastereomeric_Complexes_Chrom CSP->Diastereomeric_Complexes_Chrom Separation Differential Retention Times Diastereomeric_Complexes_Chrom->Separation Enantiomers_NMR Enantiomers CRA Chiral Resolving Agent Enantiomers_NMR->CRA Diastereomeric_Complexes_NMR Diastereomeric Complexes in Solution Enantiomers_NMR->Diastereomeric_Complexes_NMR CRA->Diastereomeric_Complexes_NMR Differentiation Distinct NMR Signals Diastereomeric_Complexes_NMR->Differentiation

Mechanisms of enantiomeric recognition in chromatographic and spectroscopic methods.

Comparative Kinetic Analysis of 1,3-Dihalo-2-propanol Reactions in Alkaline Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetics of reactions involving 1,3-dihalo-2-propanols, with a focus on the dehydrohalogenation reaction in the presence of a base to form the corresponding epihalohydrin. While extensive kinetic data is available for 1,3-dichloro-2-propanol (B29581), there is a notable lack of published quantitative kinetic studies for 1,3-dibromo-2-propanol. This guide will present the detailed kinetics for the chloro-analogue and provide a qualitative comparison to the expected reactivity of the bromo-analogue based on fundamental chemical principles.

Comparison of Reactivity: this compound vs. 1,3-Dichloro-2-propanol

The primary reaction of 1,3-dihalo-2-propanols in an alkaline medium is an intramolecular Williamson ether synthesis, leading to the formation of an epoxide ring. This reaction proceeds via a deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic substitution where the resulting alkoxide attacks the carbon atom bearing a halogen, displacing the halide ion.

A direct quantitative comparison of the reaction rates is hampered by the limited availability of kinetic data for this compound. However, a qualitative comparison can be made based on the leaving group ability of the halide ions. Bromide (Br⁻) is generally a better leaving group than chloride (Cl⁻) due to its larger size and greater polarizability, which allows it to better stabilize the negative charge.[1] This suggests that the dehydrobromination of this compound is expected to be faster than the dehydrochlorination of 1,3-dichloro-2-propanol under identical conditions.

Kinetic Data for Dehydrochlorination of 1,3-Dichloro-2-propanol

The reaction of 1,3-dichloro-2-propanol with sodium hydroxide (B78521) to produce epichlorohydrin (B41342) is a well-studied process. The reaction kinetics have been shown to be pseudo-first-order with respect to the dichloropropanol (B8674427) concentration when an excess of sodium hydroxide is used.[2]

Temperature (°C)Reactant Molar Ratio (1,3-DCP:NaOH)Reaction Duration (minutes)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
50 - 801:1 to 1:121038.81.62 x 10⁷

Table 1: Summary of kinetic parameters for the dehydrochlorination of 1,3-dichloro-2-propanol (1,3-DCP) with sodium hydroxide (NaOH). Data sourced from a study on the synthesis of epichlorohydrin.[2][3]

The optimal reaction conditions for the dehydrochlorination of 1,3-dichloro-2-propanol have been identified as a temperature of 70°C and a reactant molar ratio of 1:5 (1,3-DCP:NaOH) for a duration of 10 minutes.[2]

Experimental Protocols

A common method for studying the kinetics of the dehydrohalogenation of 1,3-dihalo-2-propanols involves the use of a batch reactor. The following is a representative experimental protocol for the kinetic analysis of the dehydrochlorination of 1,3-dichloro-2-propanol.[2][4]

Materials:

  • 1,3-dichloro-2-propanol (98% purity)

  • Sodium hydroxide (analytical grade)

  • Deionized water

  • Internal standard for GC analysis (e.g., dodecane)

Apparatus:

  • Jacketed glass batch reactor with temperature control

  • Magnetic stirrer

  • Sampling device

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • A known volume of a standard solution of sodium hydroxide is placed in the reactor and brought to the desired temperature.

  • A known amount of 1,3-dichloro-2-propanol is added to the reactor to initiate the reaction.

  • Samples are withdrawn from the reactor at regular time intervals.

  • The reaction in the samples is quenched immediately, for example, by neutralization with a standard acid solution.

  • The concentration of 1,3-dichloro-2-propanol and the product (epichlorohydrin) in the samples is determined by gas chromatography.

  • The reaction rate constants are calculated from the change in the concentration of the reactant over time.

Reaction Pathway and Workflow

The dehydrohalogenation of 1,3-dihalo-2-propanols is a classic example of an intramolecular Williamson ether synthesis. The reaction proceeds in two main steps:

  • Deprotonation: The hydroxide ion from the base removes the proton from the hydroxyl group of the halohydrin, forming an alkoxide intermediate.

  • Intramolecular Nucleophilic Substitution (SN2): The newly formed alkoxide acts as a nucleophile and attacks the adjacent carbon atom bearing the halogen, displacing the halide ion and forming the epoxide ring.

Dehydrohalogenation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 1_3_Dihalo_2_propanol 1,3-Dihalo-2-propanol Alkoxide Alkoxide Intermediate 1_3_Dihalo_2_propanol->Alkoxide Deprotonation Hydroxide Hydroxide Ion (OH⁻) Water Water (H₂O) Epihalohydrin Epihalohydrin Alkoxide->Epihalohydrin Intramolecular SN2 Halide_Ion Halide Ion (X⁻)

Caption: Reaction pathway for the dehydrohalogenation of 1,3-dihalo-2-propanol.

The experimental workflow for a kinetic study of this reaction typically involves the following steps:

Experimental_Workflow Start Start Prepare_Reactants Prepare Reactant Solutions (1,3-Dihalo-2-propanol & Base) Start->Prepare_Reactants Setup_Reactor Set up Batch Reactor (Temperature Control, Stirring) Prepare_Reactants->Setup_Reactor Initiate_Reaction Initiate Reaction (Mix Reactants) Setup_Reactor->Initiate_Reaction Sampling Withdraw Samples at Timed Intervals Initiate_Reaction->Sampling Quench_Reaction Quench Reaction (e.g., Neutralization) Sampling->Quench_Reaction Analysis Analyze Samples (Gas Chromatography) Quench_Reaction->Analysis Data_Processing Process Data (Calculate Concentrations) Analysis->Data_Processing Kinetic_Analysis Determine Rate Constants and Activation Energy Data_Processing->Kinetic_Analysis End End Kinetic_Analysis->End

Caption: General experimental workflow for kinetic studies.

References

A Comparative Guide to the Synthetic Utility of 1,3-Dibromo-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Dibromo-2-propanol is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis. Its two bromine atoms and a central hydroxyl group offer multiple reactive sites, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of key synthetic routes utilizing this compound, offering insights into its application in the synthesis of epoxides and oxetanes, complete with experimental data and detailed protocols.

I. Synthesis of Epibromohydrin (B142927)

The conversion of this compound to epibromohydrin, a valuable epoxide intermediate, is a cornerstone application. This intramolecular cyclization is typically achieved by treatment with a base. A well-established and high-yielding protocol is provided by Organic Syntheses.

Comparative Synthesis Data: Epibromohydrin vs. Epichlorohydrin

For context, the synthesis of epibromohydrin is often compared to that of its chlorinated analog, epichlorohydrin, which is produced on a much larger industrial scale. The principles of synthesis are analogous, involving the dehydrohalogenation of the corresponding 1,3-dihalopropan-2-ol.

ProductStarting MaterialBaseSolventReaction TimeYield
Epibromohydrin This compoundCalcium Hydroxide (B78521)Water~15 min (base addition) + distillation76-81%[1]
Epichlorohydrin 1,3-Dichloro-2-propanolSodium HydroxideEther~20 min (base addition) + 4 hours76-81%
Experimental Protocol: Synthesis of Epibromohydrin from this compound[1]

Materials:

  • This compound (Glycerol α,γ-dibromohydrin): 2140 g (9.8 moles)

  • Technical, powdered Calcium Hydroxide (88%): 800 g (total, ~9.5 moles)

  • Water: 1.5 L

Procedure:

  • In a 5-L round-bottomed flask, suspend 2140 g (1 L, 9.8 moles) of this compound in 1.5 L of water.

  • Gradually add 400 g of powdered calcium hydroxide over approximately 15 minutes with shaking.

  • Add the remaining 400 g of calcium hydroxide at once.

  • Distill the epibromohydrin under reduced pressure. The receiver should be cooled effectively to maximize yield. Epibromohydrin boils at 61–62°C/50 mm.[1]

  • The distillate will separate into two layers. The upper aqueous layer is returned to the reaction flask, and the distillation is repeated to recover more product. A third distillation can yield an additional small amount of epibromohydrin.[1]

Logical Workflow for Epibromohydrin Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Suspension_Formation Form Suspension This compound->Suspension_Formation Calcium Hydroxide Calcium Hydroxide Base_Addition Add Base Calcium Hydroxide->Base_Addition Water Water Water->Suspension_Formation Suspension_Formation->Base_Addition Cyclization Intramolecular Cyclization Base_Addition->Cyclization Distillation Reduced Pressure Distillation Cyclization->Distillation Separation Phase Separation Distillation->Separation Redistillation Redistillation of Aqueous Layer Separation->Redistillation Aqueous Layer Epibromohydrin Epibromohydrin Separation->Epibromohydrin Redistillation->Epibromohydrin

Caption: Workflow for the synthesis of epibromohydrin.

II. Synthesis of Oxetanes

This compound is a precursor for the synthesis of functionalized oxetanes, four-membered cyclic ethers of significant interest in medicinal chemistry. The synthesis involves the formation of a bromomethyl-substituted oxetane (B1205548). An alternative and more common route to oxetanes involves the cyclization of 1,3-diols.

Comparative Synthetic Routes to Oxetanes
RouteStarting MaterialKey StepsReagentsTypical Yield
From Dihalopropanol This compoundIntramolecular Williamson Ether SynthesisBase (e.g., NaH)High (specific yield not detailed in provided abstracts)
From 1,3-Diol (One-Pot) A suitable 1,3-diolAppel reaction followed by cyclizationPPh₃, I₂, Imidazole, Base (e.g., NaH)78-82%
From 1,3-Diol (Two-Step) A suitable 1,3-diolMesylation followed by cyclizationMsCl, Et₃N, Base (e.g., NaH)Good to high yields
Experimental Protocol: One-Pot Synthesis of 2-Aryl-oxetanes from 1-Aryl-propane-1,3-diols

This protocol details an alternative route to oxetanes, which can be compared to the potential synthesis from this compound.

Materials:

  • 1-Aryl-propane-1,3-diol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Sodium Hydride (NaH)

  • Solvent (e.g., THF)

Procedure:

  • To a solution of the 1-aryl-propane-1,3-diol in an appropriate solvent, add triphenylphosphine, iodine, and imidazole.

  • Stir the reaction mixture at room temperature to facilitate the in-situ formation of the corresponding primary iodide via an Appel reaction.

  • After the formation of the iodo intermediate, add a base such as sodium hydride to induce intramolecular cyclization to the oxetane.

  • The reaction is then quenched and worked up using standard procedures to isolate the oxetane product.

Signaling Pathway for Oxetane Synthesis from a 1,3-Diol

cluster_activation Alcohol Activation cluster_cyclization Cyclization 1,3-Diol 1,3-Diol Iodo_Intermediate 1-Iodo-3-hydroxypropane Intermediate 1,3-Diol->Iodo_Intermediate Appel Reaction Appel_Reagents PPh3, I2, Imidazole Appel_Reagents->Iodo_Intermediate Base_Addition Add Base (NaH) Iodo_Intermediate->Base_Addition Intramolecular_SN2 Intramolecular SN2 Base_Addition->Intramolecular_SN2 Oxetane Oxetane Intramolecular_SN2->Oxetane

Caption: Pathway for one-pot oxetane synthesis from a 1,3-diol.

Conclusion

This compound is a highly effective precursor for the synthesis of epibromohydrin, with a robust and high-yielding protocol available. While it can also be used to synthesize functionalized oxetanes, alternative routes starting from 1,3-diols are well-established and offer efficient one-pot or two-step procedures. The choice of starting material and synthetic route will depend on the desired substitution pattern of the target oxetane and the availability of the respective precursors. For the synthesis of the parent epibromohydrin, this compound remains the reagent of choice. Researchers and drug development professionals can leverage the reactivity of this versatile building block to access a range of important chemical intermediates and final target molecules.

References

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